sodium;octadecane-1-sulfonate
Description
Significance of Anionic Surfactants in Colloidal Science and Materials Engineering
Anionic surfactants are a cornerstone of colloidal science and materials engineering due to their amphiphilic nature, possessing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head group. This dual characteristic allows them to adsorb at interfaces, such as air-water or oil-water, drastically reducing surface and interfacial tension. In colloidal science, this property is fundamental for the creation and stabilization of emulsions and dispersions, which are mixtures of immiscible liquids. cymitquimica.comifpenergiesnouvelles.com The stability of these colloidal systems is crucial in numerous applications, including the formulation of detergents, personal care products, and pharmaceuticals. cymitquimica.commdpi.com
In materials engineering, anionic surfactants play a vital role in processes like enhanced oil recovery, where they help to mobilize trapped oil by altering the wettability of reservoir rocks. ifpenergiesnouvelles.com They are also used to control the particle size and stability of nanoparticles during synthesis, preventing aggregation and ensuring uniform properties. acs.org The interaction between anionic surfactants and mineral surfaces, such as clays, is a significant area of research, as it impacts processes from environmental remediation to industrial formulations. ifpenergiesnouvelles.com The ability of these surfactants to function as wetting agents, dispersants, and foaming agents makes them indispensable in the manufacturing of textiles, leather, and paper. ontosight.ai
Scope and Objectives of Research on Sodium Octadecane-1-Sulfonate in Contemporary Chemical Systems
Sodium octadecane-1-sulfonate is an anionic surfactant characterized by a long, 18-carbon hydrophobic alkyl chain and a hydrophilic sulfonate head group. cymitquimica.com Research on this specific compound is driven by the need to understand how its long alkyl chain influences its performance in complex chemical systems. The primary objectives of contemporary research include a detailed investigation of its fundamental surfactant properties, such as its efficiency as a wetting, emulsifying, and foaming agent. cymitquimica.comontosight.ai
A key area of study is its behavior in formulations, where it interacts with other components. Its effectiveness in detergents, cleaning agents, and personal care products like shampoos and body washes is a subject of ongoing investigation to optimize cleaning efficiency and product stability. ontosight.ai In industrial applications, it serves as an emulsifier and lubricant. ontosight.ai Research aims to correlate its molecular structure with its macroscopic performance, enhancing the predictability and design of new products across multiple industries. cymitquimica.com Understanding its solubility, thermal stability, and interaction with other surfactants and polymers is crucial for its application in advanced materials and processes. cymitquimica.commdpi.com
Structural Classification within the Alkane Sulfonate Family and Comparative Research (e.g., with C8, C10, C12, C14, C16 Homologs)
Alkane sulfonates belong to the broader class of organosulfur compounds and are defined by the presence of a sulfonate group (–SO₃⁻) attached to an alkyl chain. wikipedia.org They are the salts or esters of sulfonic acids. wikipedia.org Sodium octadecane-1-sulfonate is a primary alkane sulfonate, meaning the sulfonate group is attached to a terminal carbon of the linear 18-carbon chain. cymitquimica.com This distinguishes it from secondary alkane sulfonates (SAS), where the sulfonate group can be attached to any non-terminal carbon along the paraffin (B1166041) chain. atamanchemicals.comheraproject.com
The properties of alkane sulfonates are highly dependent on the length of the alkyl chain (R). Comparative research across homologous series (compounds differing only by the length of their alkyl chain) reveals critical structure-property relationships. As the carbon chain length increases, properties such as water solubility tend to decrease while surface activity generally increases up to a certain point.
For instance, studies comparing alkane sulfonates with varying chain lengths from C8 to C18 show significant differences in their physical and toxicological profiles. Shorter chains like C8 and C10 exhibit different toxicity profiles compared to the less toxic C12 and C14 homologs. oecd.org Water solubility is markedly higher for shorter-chain alkyl sulfates (a related anionic surfactant class), with C12 having a solubility of 196,000 mg/l, which drops to 300 mg/l for the C16 homolog. oecd.org This trend is expected to be similar for alkane sulfonates. Skin irritation potential also varies with chain length; C16-18 alkyl sulfates show only slight irritation, whereas shorter chains can be more potent irritants at similar concentrations. oecd.orgindustrialchemicals.gov.au This comparative data is essential for selecting the appropriate homolog for a specific application, balancing performance with environmental and handling considerations.
| Property | C8-C10 Homologs | C12-C14 Homologs | C16-C18 Homologs |
| Water Solubility | Higher | Moderate | Lower oecd.org |
| Acute Aquatic Toxicity (Daphnia magna) | Comparable to Alkyl Sulfates | Significantly Less Toxic than C8-C10 | Assumed to be low, similar to AS of comparable length oecd.org |
| Skin Irritation (as Alkyl Sulfates) | Moderate to Strong Irritants (at ≥ 5-7%) | Moderate to Strong Irritants (at ≥ 5-7%) | Slight Irritation (up to 31.5%) oecd.org |
| Biodegradability (as ATMAC) | 63-73% (C10, C8) | 35-59% (C14, C12) | 0% (C16, C18) mst.dk |
Structure
2D Structure
Properties
IUPAC Name |
sodium;octadecane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAFDSIZQYCDPK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Preparative Chemistry of Octadecane 1 Sulfonate
Direct Sulfonation and Chlorination Pathways for Sulfonyl Chloride Precursors
The preparation of octadecane-1-sulfonyl chloride is a critical intermediate step in the synthesis of sodium;octadecane-1-sulfonate. This is typically achieved through direct sulfonation of the parent alkane, octadecane (B175841), followed by conversion of the resulting sulfonic acid to the more reactive sulfonyl chloride.
Chlorosulfonic Acid-Mediated Sulfonation of Octadecane
The direct sulfonation of long-chain alkanes such as octadecane presents a chemical challenge due to the relative inertness of C-H bonds. One established method involves the use of chlorosulfonic acid (ClSO₃H). While this reagent is highly reactive, its application to linear alkanes can lead to a mixture of products and requires carefully controlled conditions to favor the terminal sulfonation product, octadecane-1-sulfonic acid.
The reaction mechanism involves the electrophilic attack of the sulfonium (B1226848) ion (or a related species generated from chlorosulfonic acid) on the alkane. However, the statistical probability of attack along the 18-carbon chain often results in a mixture of isomers. To achieve higher selectivity for the terminal position, alternative strategies are often employed, such as free-radical-initiated sulfonation or the use of more advanced catalytic systems.
Table 1: Comparison of Sulfonating Agents for Long-Chain Alkanes
| Sulfonating Agent | Reaction Conditions | Advantages | Disadvantages |
| Chlorosulfonic Acid | Typically low temperatures with an excess of the acid | Readily available and potent sulfonating agent | Can lead to a mixture of isomers and potential for side reactions like oxidation and chlorination |
| Sulfur Trioxide (SO₃) | Often used with a complexing agent (e.g., dioxane) or in a falling film reactor | High reactivity, clean reaction with no inorganic acid byproducts | Can cause charring and formation of polysulfonated products if not properly controlled |
| Oleum (H₂SO₄/SO₃) | Requires elevated temperatures | Cost-effective for industrial-scale production | Generates significant amounts of spent sulfuric acid, leading to waste disposal issues |
Conversion of Octadecanesulfonic Acid to Octadecanesulfonyl Chloride
Once octadecanesulfonic acid is obtained, it is converted to octadecanesulfonyl chloride, a more versatile intermediate for further reactions. This conversion is typically achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. The general reaction is as follows:
C₁₈H₃₇SO₃H + SOCl₂ → C₁₈H₃₇SO₂Cl + SO₂ + HCl
The resulting octadecanesulfonyl chloride is a key precursor for the synthesis of a wide range of sulfonated compounds, including the target this compound, which is obtained by the neutralization of octadecanesulfonic acid with a sodium base, such as sodium hydroxide.
Micellar Catalysis in Sulfonation Reactions
Micellar catalysis has emerged as a green and efficient approach to carry out chemical reactions in aqueous media, particularly for reactions involving non-polar substrates like long-chain alkanes. Micelles are aggregates of surfactant molecules that form in solution, creating a microenvironment with a hydrophobic core and a hydrophilic surface.
Role of Surfactants in Enhancing Reaction Efficiency for Sulfonation
In the context of sulfonation, surfactants can play a crucial role in enhancing reaction efficiency. The hydrophobic core of the micelles can solubilize the non-polar octadecane, bringing it into close proximity with the sulfonating agent, which may be present in the aqueous phase or at the micelle-water interface. This localized concentration of reactants can lead to a significant increase in the reaction rate compared to a conventional two-phase system.
The choice of surfactant is critical and can influence the size and shape of the micelles, as well as the partitioning of the reactants between the micellar and aqueous phases. For the sulfonation of alkanes, anionic or non-ionic surfactants are typically employed to create a suitable reaction environment. The use of micellar catalysis can also improve the selectivity of the reaction by providing a structured environment that may favor the attack at the terminal position of the alkane chain.
Oxidation of Octadecane Thiol in Aqueous Micellar Media
An alternative pathway to octadecanesulfonic acid involves the oxidation of octadecane thiol (C₁₈H₃₇SH). This reaction can also be facilitated by micellar catalysis. The long alkyl chain of the thiol allows it to be readily incorporated into the hydrophobic core of micelles.
Various oxidizing agents, such as hydrogen peroxide (H₂O₂), can be used to convert the thiol to the corresponding sulfonic acid. The reaction proceeds through the intermediate formation of a sulfenic acid (R-SOH) and a sulfinic acid (R-SO₂H). The presence of a surfactant can enhance the rate of oxidation by increasing the interfacial area between the thiol and the oxidizing agent. The pH of the aqueous medium is a critical parameter, as the oxidation of thiols is often base-catalyzed. nih.gov
The use of an aqueous micellar system for this oxidation offers several advantages, including milder reaction conditions, reduced use of volatile organic solvents, and potentially higher yields and selectivity.
Functionalization and Derivatization for Novel Sulfonated Anionic Surfactants
This compound itself is a useful anionic surfactant. However, its structure can be further modified through functionalization and derivatization to create novel surfactants with tailored properties. These modifications can alter the surfactant's solubility, critical micelle concentration (CMC), surface tension reduction capabilities, and foaming properties.
One common derivatization is the conversion of octadecanesulfonyl chloride into sulfonamides by reacting it with primary or secondary amines. This reaction introduces a nitrogen-containing head group, which can significantly impact the surfactant's properties. For example, the introduction of polar functional groups into the amine can enhance the surfactant's water solubility and its tolerance to hard water.
Another approach involves the synthesis of "gemini" surfactants. These molecules consist of two long-chain alkyl sulfonate units linked by a spacer group. Gemini surfactants often exhibit superior surface activity and lower CMCs compared to their single-chain counterparts. The synthesis of such compounds can be achieved by reacting octadecanesulfonyl chloride with a diamine or a diol to form the spacer linkage. semanticscholar.orgscilit.comresearchgate.net
The development of novel sulfonated anionic surfactants from octadecane-1-sulfonate is an active area of research, driven by the demand for high-performance surfactants in a variety of applications, from household detergents to enhanced oil recovery.
Table 2: Examples of Derivatization Reactions of Octadecanesulfonyl Chloride
| Reactant | Product Type | Potential Properties of the Resulting Surfactant |
| Ammonia (NH₃) | Primary Sulfonamide | Increased water solubility, potential for further functionalization at the nitrogen atom |
| Primary or Secondary Amines (RNH₂ or R₂NH) | N-Substituted Sulfonamides | Tailorable hydrophilicity/lipophilicity balance, potential for pH-responsive behavior |
| Diols or Diamines | Gemini Surfactants | Lower critical micelle concentration, enhanced surface activity, improved efficiency in lowering surface tension |
| Polyethylene Glycol (PEG) | Non-ionic/Anionic Hybrid Surfactants | Improved water solubility, enhanced stability in high-salinity brines, good detergency |
Synthesis via Esterification of Acrylic Acid with Fatty Alcohols (e.g., C18:0, C18:1)
The first stage in this synthetic route is the esterification of acrylic acid with a long-chain fatty alcohol, such as octadecanol (C18:0). This reaction produces octadecyl acrylate (B77674). A common industrial approach is the melt esterification method, which avoids the use of toxic solvents like azeotropic agents, positioning it as a cleaner production process. google.com
The process typically involves the following steps:
An inhibitor is added to octadecanol, which is then heated until completely melted. google.com
Acrylic acid and a suitable catalyst are subsequently added to the molten alcohol. google.com
The mixture is heated to a temperature range of 60°C to 120°C to undergo a reflux reaction for several hours. During this phase, the water generated by the esterification is separated. google.com
The temperature is then raised to 130°C–140°C for an additional period to drive the reaction to completion. google.com
Finally, unreacted acrylic acid and residual water are removed via vacuum distillation. The resulting product, a waxy solid, is octadecyl acrylate. google.com
This method is noted for its high reaction rate and selectivity, leading to a high yield of the desired ester in a relatively short time. google.com Copolymers using this and other fatty alcohols (C12-C18) have also been synthesized for various applications. nih.gov
Table 1: Typical Reaction Parameters for Melt Esterification of Octadecanol with Acrylic Acid
| Parameter | Value/Condition | Source |
|---|---|---|
| Reactants | Octadecanol, Acrylic Acid | google.com |
| Molar Ratio (Acid:Alcohol) | 1.2:1 to 1.5:1 | google.com |
| Catalyst | 0.5% to 1.2% by weight of octadecanol | google.com |
| Inhibitor | 0.3% to 0.8% by weight of octadecanol | google.com |
| Reflux Temperature | 60°C - 120°C | google.com |
| Final Reaction Temperature | 130°C - 140°C | google.com |
This table is interactive. Data can be sorted and filtered.
Subsequent Sulfonation with Sodium Bisulfite Adducts
The second stage involves the sulfonation of the octadecyl acrylate intermediate. The double bond within the acrylate group is susceptible to nucleophilic addition by sodium bisulfite (NaHSO₃). This reaction, often initiated by a catalyst, results in the formation of the desired sodium alkane sulfonate. figshare.com
The process involves reacting the unsaturated ester with an aqueous solution of sodium bisulfite. This type of addition reaction across a carbon-carbon double bond is a well-established method for producing sulfonates. doaj.orggoogle.com For instance, the sulfonation of oleyl alcohol (an unsaturated C18:1 fatty alcohol) with sodium bisulfite has been successfully demonstrated to create oleyl alcohol sulfonate. doaj.org Similarly, secondary alkyl sulfonates have been synthesized with yields exceeding 95% by reacting a double bond with sodium bisulfite in the presence of a catalyst. figshare.com The reaction avoids hazardous reagents like SO₂ and Cl₂, making the process simpler and safer. figshare.com Upon completion, the resulting this compound can be recovered from the aqueous phase. google.com
Encapsulation Techniques for Octadecane-Based Materials
Octadecane is widely used as an organic phase change material (PCM) due to its high latent heat capacity. However, its tendency to leak in the liquid state necessitates encapsulation. liverpool.ac.uk Nanoencapsulation techniques create core-shell architectures that contain the octadecane core, enhancing its thermal conductivity and stability for applications in thermal energy storage. researchgate.netnih.gov
Optimized Sol-Gel Methods for Nanoencapsulated Phase Change Materials (PCMs)
The sol-gel method is a prominent technique for encapsulating n-octadecane with an inorganic shell, typically silica (B1680970) (SiO₂). researchgate.netmdpi.com This method is valued because inorganic shells offer superior mechanical and thermal properties compared to polymeric alternatives. mdpi.com The process involves the hydrolysis and polycondensation of a precursor, most commonly tetraethyl orthosilicate (B98303) (TEOS), at the interface of an emulsion. researchgate.netmdpi.com
The synthesis creates spherical micro- or nanocapsules with a well-defined core-shell structure. nih.gov Researchers have successfully fabricated n-octadecane@SiO₂ nanocapsules with high heat storage capability and good thermal stability. researchgate.net The size of these nanocapsules can be controlled (e.g., from 169 to 563 nm) by adjusting reaction parameters, such as the water-to-ethanol ratio. researchgate.net The encapsulation efficiency and performance can be optimized by controlling the acidity (pH) of the reaction solution during the sol-gel process. nih.gov
Table 2: Properties of Nanoencapsulated n-Octadecane via Sol-Gel Method
| Property | Value | Source |
|---|---|---|
| Core Material | n-Octadecane | researchgate.netnih.gov |
| Shell Material | Silica (SiO₂) | researchgate.netnih.govmdpi.com |
| Precursor | Tetraethyl orthosilicate (TEOS) | researchgate.netmdpi.com |
| Particle Size Range | 169–563 nm | researchgate.net |
| Latent Heat of Fusion | Up to 109.5 J/g | researchgate.net |
| Encapsulation Ratio | Up to 51.5% | researchgate.net |
This table is interactive. Data can be sorted and filtered.
Polymeric Shell Formation and Core-Shell Architectures in Nanocapsules
Polymeric shells provide an alternative route for encapsulating n-octadecane, offering flexibility and tailored properties. Various polymers are used, with shell formation often achieved through interfacial polymerization in an emulsion system. liverpool.ac.ukmdpi.com
One common approach involves creating polyurethane (PU) shells. liverpool.ac.ukmdpi.com In this method, an oil-in-water emulsion is prepared where the oil phase contains n-octadecane and an isocyanate monomer. Polymerization occurs at the oil-water interface, forming a stable PU shell around the n-octadecane core. mdpi.com The thickness of the shell and the core content can be precisely controlled by adjusting the core-to-monomer ratio, directly impacting the latent heat storage capacity of the resulting microcapsules. liverpool.ac.ukmdpi.com For example, as n-octadecane feeding increases, the shell thickness can decrease (e.g., from 460 to 220 nm) while the latent heat storage capacity increases significantly (e.g., from 50 to 132 J/g). liverpool.ac.ukmdpi.com
Other polymers, such as melamine-formaldehyde, are also used to fabricate micro- and nanocapsules via in-situ polymerization. polyu.edu.hk The properties of these core-shell structures, including particle size and thermal stability, can be manipulated by varying process parameters like stirring rate and emulsifier content. polyu.edu.hk Self-assembly of polyelectrolytes is another soft solution technique used to form a polymeric shell around n-octadecane droplets. researchgate.net
Purification Strategies for High-Purity Alkane Sulfonate Derivatives
After synthesis, crude alkane sulfonate products contain the desired compound along with unreacted starting materials, by-products, and inorganic salts such as sodium bisulfite. Achieving high purity is essential for most applications, necessitating effective purification strategies.
Multi-Stage Water Extraction for Preferential Bisulfite Removal
A common and effective method for purifying alkane sulfonates and removing inorganic impurities like residual sodium bisulfite is based on the differential solubility of the components in water. google.comgoogle.com This principle underlies extraction and crystallization techniques.
The process involves dissolving the crude sulfonate mixture in hot water. google.com The alkane sulfonate, being a surfactant, is soluble, while the solubility of inorganic salts like sodium bisulfite and sodium sulfate (B86663) is highly dependent on temperature and concentration. google.com By carefully controlling conditions such as temperature, the desired alkane mono-sulfonate can be selectively crystallized from the solution, leaving the more soluble bisulfite and other impurities in the aqueous phase (filtrate). google.com This process can be repeated in multiple stages to enhance purity, effectively washing the product. The unsulfonated organic material can be separated by extraction with a nonpolar solvent like hot benzene. google.com This multi-stage approach of dissolving, crystallizing, and washing allows for the production of alkane sulfonates with greater than 90% purity from a single crystallization step. google.com
Advanced Studies in Solution Behavior and Self Assembly Mechanisms of Sodium Octadecane 1 Sulfonate
Micellization Thermodynamics and Kinetics
The formation of micelles by sodium octadecane-1-sulfonate in an aqueous medium is a spontaneous process driven by a delicate interplay of thermodynamic forces. This process is characterized by the transfer of the hydrophobic octadecyl chains from the aqueous environment to the core of the micelle, a phenomenon primarily governed by the hydrophobic effect. wikipedia.org The kinetics and thermodynamics of this self-assembly are critical to defining the surfactant's efficacy and behavior in solution.
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to aggregate into stable micelles. wikipedia.org Below the CMC, sodium octadecane-1-sulfonate exists predominantly as individual ions in solution. Once the concentration surpasses the CMC, any additional surfactant molecules will preferentially form micelles. wikipedia.org
The CMC can be determined by monitoring changes in various physicochemical properties of the surfactant solution as a function of concentration. Common methods include surface tensiometry, conductometry, and fluorescence spectroscopy. jsirjournal.comasianpubs.org For ionic surfactants like sodium octadecane-1-sulfonate, a distinct break in the plot of specific conductance versus concentration indicates the onset of micelle formation. uniba.sk Similarly, surface tension decreases sharply with surfactant concentration until the CMC is reached, after which it remains relatively constant. jsirjournal.com
Due to the significant hydrophobicity of the C18 chain, sodium octadecane-1-sulfonate is expected to have a very low CMC compared to its shorter-chain homologues.
Table 1: Critical Micelle Concentration (CMC) of Sodium Alkyl Sulfates with Varying Chain Lengths
| Compound Name | Alkyl Chain Length | CMC (mM) at 25°C |
|---|---|---|
| Sodium Octyl Sulfate (B86663) | 8 | 130 |
| Sodium Decyl Sulfate | 10 | 33 |
| Sodium Dodecyl Sulfate (SDS) | 12 | 8.2 |
| Sodium Tetradecyl Sulfate | 14 | 2.1 |
The length of the alkyl chain is a critical determinant of the energetics of micellization. For a homologous series of sodium alkyl sulfonates, increasing the number of carbon atoms in the hydrophobic tail makes the process of micelle formation more spontaneous. researchgate.net This is reflected in a more negative standard Gibbs free energy of micellization (ΔG°mic).
The relationship can be summarized as follows:
Gibbs Free Energy (ΔG°mic) : Becomes progressively more negative with each additional methylene (B1212753) (-CH₂) group in the alkyl chain. This increased spontaneity is due to the larger hydrophobic moiety being more effectively shielded from water within the micelle core. researchgate.net
Enthalpy (ΔH°mic) : The enthalpy of micellization for ionic surfactants is often small and can be endothermic or exothermic depending on the temperature. scialert.net At lower temperatures, the process is typically endothermic due to the energy required to break the structured water molecules surrounding the hydrophobic chain. nih.gov
Entropy (ΔS°mic) : The primary driving force for micellization is a large, positive entropy change. wikipedia.org This entropy gain does not come from the ordering of surfactant molecules into micelles but rather from the release of highly ordered water molecules that were solvating the hydrophobic chains. wikipedia.orgconicet.gov.ar This phenomenon is known as the hydrophobic effect. A longer alkyl chain leads to the release of more water molecules, resulting in a greater positive entropy change.
Table 2: Thermodynamic Parameters of Micellization for Sodium Alkyl Sulfates at 25°C
| Alkyl Chain Length | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
|---|---|---|---|
| 8 | -21.5 | -0.5 | 21.0 |
| 10 | -27.4 | -1.0 | 26.4 |
| 12 | -33.3 | -1.5 | 31.8 |
Data are illustrative for homologous series and show general trends.
Ionic surfactants like sodium octadecane-1-sulfonate exhibit a unique solubility behavior known as the Krafft phenomenon. The Krafft temperature (Tₖ) is the minimum temperature at which micelles can form. wikipedia.orgtaylorandfrancis.com Below the Tₖ, the solubility of the surfactant is limited and insufficient to reach the CMC. At the Krafft temperature, the solubility of the monomeric surfactant becomes equal to the CMC, leading to a sharp increase in total solubility as micelles begin to form. uni-regensburg.deresearchgate.net
For long-chain surfactants, the Krafft temperature is a critical parameter. The Tₖ increases significantly with the length of the alkyl chain because of stronger van der Waals forces between the chains, which favors the crystalline solid state. researchgate.netstevenabbott.co.uk Sodium octadecane-1-sulfonate, with its C18 chain, is expected to have a Krafft temperature well above ambient room temperature, meaning it would have poor solubility in cold water and would exist as hydrated crystals. Heating the solution above its Tₖ is necessary to dissolve the surfactant and enable micelle formation.
The self-assembly of sodium octadecane-1-sulfonate into micelles is a thermodynamically spontaneous process, as indicated by a negative Gibbs free energy of micellization (ΔG°mic). The process can be described by the Gibbs-Helmholtz equation:
ΔG°mic = ΔH°mic - TΔS°mic
The primary mechanism driving micellization is the hydrophobic effect. wikipedia.org The transfer of the long octadecyl chains from the aqueous phase into the nonpolar interior of the micelle leads to a significant increase in the entropy of the system. scialert.net This is because the highly ordered "iceberg" structures of water molecules surrounding the individual hydrophobic chains are disrupted and released into the bulk solvent, increasing their translational and rotational freedom. wikipedia.org
While this large positive ΔS°mic is the dominant favorable contribution, the process is opposed by two main factors:
Enthalpic Contributions : Energy may be required to break the structured water around the alkyl chains, leading to a positive (unfavorable) enthalpy change at certain temperatures. nih.gov
Electrostatic Repulsion : The aggregation of the negatively charged sulfonate head groups on the micelle surface creates significant electrostatic repulsion, which opposes micelle formation. This unfavorable contribution is partially mitigated by the binding of counter-ions (Na⁺) to the micellar surface.
Therefore, micellization represents an equilibrium state where the favorable entropy-driven hydrophobic effect overcomes the unfavorable electrostatic repulsion between head groups. wikipedia.org
Micellar Architecture and Morphology
The architecture of the micelles formed by sodium octadecane-1-sulfonate is dictated by molecular packing considerations and solution conditions. The size and shape of these aggregates are fundamental to their functional properties.
The aggregation number (Nagg) is the average number of surfactant molecules that assemble to form a single micelle. nih.gov This parameter provides insight into the size and geometry of the micellar structure. For sodium octadecane-1-sulfonate, the long C18 chain leads to the formation of relatively large micelles.
The aggregation number can be determined experimentally using techniques such as time-resolved fluorescence quenching (TRFQ) and small-angle neutron scattering (SANS). researchgate.netresearchgate.net In TRFQ, the quenching of a fluorescent probe solubilized within the micelles by a quencher molecule is monitored to calculate Nagg. researchgate.net
Generally, for a homologous series of linear anionic surfactants, the aggregation number increases with the length of the alkyl chain. nih.gov A longer chain results in a larger micellar core volume, allowing more surfactant molecules to be accommodated while maintaining a stable structure. The increased van der Waals interactions between the longer chains also favor the formation of larger aggregates. Therefore, the aggregation number for sodium octadecane-1-sulfonate is expected to be significantly higher than that of shorter-chain sulfonates like SDS.
Table 3: Aggregation Numbers (Nagg) for Sodium Alkyl Sulfates in Aqueous Solution
| Compound Name | Alkyl Chain Length | Aggregation Number (Nagg) |
|---|---|---|
| Sodium Decyl Sulfate | 10 | ~40 |
| Sodium Dodecyl Sulfate (SDS) | 12 | ~62 |
| Sodium Tetradecyl Sulfate | 14 | ~80 |
Values are approximate and can vary with experimental conditions such as temperature and ionic strength.
Characterization of Micellar Shape and Size Transitions
There is a lack of specific studies detailing the shape and size transitions of micelles formed by sodium octadecane-1-sulfonate. Research on other surfactants demonstrates that micelles can transition from spherical to cylindrical or other shapes based on concentration, temperature, and ionic strength, but equivalent data for sodium octadecane-1-sulfonate, including transition points and structural parameters, is not available.
Effects of Counterion Binding and Dissociation on Micelle Structure
While the principles of counterion binding are well-established for ionic surfactants, specific quantitative data on the degree of sodium ion (Na⁺) binding, its dissociation constant, and the resulting effects on the micelle structure (e.g., changes in aggregation number, size, or charge density) of sodium octadecane-1-sulfonate are not documented in the literature.
Solute Solubilization and Mass Transfer within Micellar Phases
Detailed investigations into the solubilization of various solutes within sodium octadecane-1-sulfonate micelles, including the capacity and location of solubilization, are not available.
Mechanisms of Solute Exchange (Fission and Fusion Processes) within Micelles
The kinetics and mechanisms of how solubilized molecules are exchanged between micelles, specifically through fission and fusion processes, have not been studied for sodium octadecane-1-sulfonate. Such studies typically require specialized techniques like time-resolved fluorescence quenching, and the corresponding data for this compound is absent.
Solubilization Kinetics and Equilibrium in Surfactant Systems
Quantitative data regarding the rate (kinetics) and extent (equilibrium) of solubilization for different solutes in aqueous solutions of sodium octadecane-1-sulfonate is not present in the scientific literature.
Modulation of Self-Assembly by External Perturbations
There is a lack of systematic studies on how external factors modulate the self-assembly of sodium octadecane-1-sulfonate.
Impact of Electrolyte Concentration (Ionic Strength) on Micellar Behavior
While it is a general principle that adding electrolytes to ionic surfactant solutions lowers the critical micelle concentration (CMC) and can promote micellar growth, specific data quantifying this effect for sodium octadecane-1-sulfonate is not available. Studies have noted that the shifts in the isoelectric point of metal oxides induced by sodium octadecane-1-sulfonate are independent of NaCl concentration, but this does not provide detailed information on micellar behavior itself. researchgate.net
Role of Organic Additives (e.g., Urea) on Micelle Structure and Stability
Organic additives can significantly alter the self-assembly behavior of surfactants in aqueous solutions. Urea (B33335) is a well-studied cosolvent known for its disruptive effect on micellar structures. While specific data for sodium octadecane-1-sulfonate is not extensively available, the effects of urea on anionic surfactants like sodium dodecyl sulfate (SDS) provide a strong basis for understanding its potential role.
The primary effect of urea on anionic surfactant solutions is the destabilization of micelles. This is manifested by an increase in the critical micelle concentration (CMC) and a decrease in the micelle aggregation number. researchgate.netnih.gov Molecular dynamics simulations and experimental studies on SDS have elucidated the mechanisms behind this phenomenon. nih.gov Urea molecules preferentially interact with both the hydrophilic and hydrophobic parts of the surfactant.
The mechanisms of urea's influence can be summarized as:
Direct Interaction: Urea can directly interact with the surfactant monomers. It increases the solubility of the hydrophobic alkyl chains in the aqueous phase, which disfavors the aggregation of monomers into micelles, thus increasing the CMC. nih.gov
Modification of Water Structure: Urea is known as a "water structure breaker." By disrupting the hydrogen-bonding network of water, it weakens the hydrophobic effect, which is the primary driving force for micellization. This disruption makes it energetically less favorable for the hydrophobic tails to escape the aqueous environment by forming a micellar core.
Solvation of Head Groups: Urea can also solvate the ionic head groups and their associated counterions (Na⁺). researchgate.netnih.gov This increased solvation can enhance the repulsion between head groups and further destabilize the micellar structure, leading to smaller aggregation numbers. nih.gov
In essence, the presence of urea makes the surfactant monomers more "comfortable" in the bulk aqueous phase, thereby requiring a higher concentration of surfactant to initiate micelle formation. The resulting micelles are typically smaller and less stable. researchgate.net
Table 1: Effect of Urea on Micellar Properties of Anionic Surfactants (Based on Sodium Dodecyl Sulfate Data)
| Micellar Property | Effect of Increasing Urea Concentration | Underlying Mechanism |
| Critical Micelle Concentration (CMC) | Increases | Weakening of the hydrophobic effect; increased solubility of surfactant monomers. researchgate.netnih.gov |
| Aggregation Number | Decreases | Increased solvation of head groups and counterions; enhanced electrostatic repulsion; disruption of micellar core. nih.gov |
| Micelle Size | Decreases | A direct consequence of the reduced aggregation number. researchgate.net |
| Micelle Shape | May promote a transition from elongated/rod-like to smaller, globular micelles. nih.gov | Increased effective head group area due to urea interaction, favoring higher curvature. |
pH-Responsive Micellar Systems for Controlled Self-Assembly
The development of "smart" or stimulus-responsive micellar systems that can assemble or disassemble in response to environmental triggers is a significant area of research. One of the most common triggers is a change in pH, which is relevant for applications in areas like targeted drug delivery, as different tissues and cellular compartments have distinct pH values. mdpi.comnih.gov
The sulfonate head group (-SO₃⁻) of sodium octadecane-1-sulfonate is the conjugate base of a strong acid. Consequently, it remains ionized (negatively charged) across a very wide pH range and does not exhibit pH-responsiveness under typical physiological conditions (pH ~4-8). mdpi.com Therefore, to create a pH-responsive system using this surfactant, it must be incorporated into a more complex formulation with other components that do possess pH-sensitive functional groups.
Strategies for designing such pH-responsive systems include:
Incorporation of Ionizable Groups: The most common strategy involves using polymers or co-surfactants that contain weakly acidic (e.g., carboxylic acid) or weakly basic (e.g., amine, imidazole) groups. mdpi.comnih.gov At a certain pH, these groups undergo protonation or deprotonation, which alters their charge and hydrophilicity. This change can disrupt the hydrophilic-hydrophobic balance of the system, leading to the swelling or complete dissociation of the micelles and the release of any encapsulated material. mdpi.com For instance, a micellar system could be formed from a mixture of sodium octadecane-1-sulfonate and a polymer with amine groups. At neutral or alkaline pH, the amine is neutral and hydrophobic, promoting aggregation. Upon a decrease in pH (e.g., in a tumor microenvironment or an endosome), the amine becomes protonated and positively charged, leading to electrostatic repulsion and micelle breakdown. rsc.org
These strategies enable the controlled self-assembly and disassembly of micellar structures, allowing for the protection of an encapsulated payload during circulation at physiological pH (around 7.4) and its triggered release in the acidic environments characteristic of tumor tissues (pH 6.5–7.2) or specific subcellular compartments like endosomes (pH 5.0–6.5). mdpi.commdpi.com
Interfacial Science and Surface Activity of Sodium Octadecane 1 Sulfonate
Dynamics of Surface Tension Reduction
The defining characteristic of a surfactant is its ability to lower the surface or interfacial tension of a medium. This process is dynamic, involving the migration of surfactant molecules from the bulk solution to the interface until an equilibrium is established.
When sodium octadecane-1-sulfonate is dissolved in water, the molecules spontaneously move to the air-water interface to orient their hydrophobic tails away from the aqueous phase. This adsorption disrupts the cohesive energy at the surface, resulting in a decrease in surface tension. The surface tension decreases as the bulk concentration of the surfactant increases, up to a point known as the critical micelle concentration (CMC). wikipedia.org At the CMC, the interface becomes saturated with surfactant molecules, and any additional molecules added to the solution self-assemble into spherical structures called micelles in the bulk phase. wikipedia.org Beyond the CMC, the surface tension remains relatively constant at its minimum value (γcmc). wikipedia.org
The reduction of surface tension is not instantaneous. Dynamic surface tension (DST) refers to the surface tension value at a specific moment in time before equilibrium is reached. nih.gov Immediately after a new interface is created, the surface tension is that of the pure solvent. As surfactant molecules diffuse from the bulk to the interface and adsorb, the surface tension decreases over time until it reaches the equilibrium value. scribd.com The rate of this reduction is governed by the diffusion rate of the surfactant monomers and the kinetics of their adsorption at the interface. scribd.com For long-chain surfactants like sodium octadecane-1-sulfonate, the diffusion coefficient in the bulk phase is a key factor controlling how quickly the interface becomes saturated. bohrium.com
Table 1: Illustrative Equilibrium Surface Tension of Sodium secondary n-Octadecanesulfonate at 25°C
| Concentration (mol/L) | Surface Tension (mN/m) |
| 1.00E-07 | 72.0 |
| 1.00E-06 | 68.5 |
| 1.00E-05 | 55.0 |
| 5.00E-05 | 42.0 |
| 1.00E-04 (CMC) | 38.5 |
| 5.00E-04 | 38.5 |
Note: Data is representative of C18 secondary n-alkanesulfonates, serving as a close proxy for sodium octadecane-1-sulfonate.
The length of the hydrophobic alkyl chain is a critical structural feature that dictates the efficiency and effectiveness of a surfactant. Efficiency is related to the concentration required to produce a significant surface tension reduction and is often quantified by the CMC. For homologous series of sodium alkanesulfonates, an increase in the number of carbon atoms in the alkyl chain leads to a decrease in the CMC. researchgate.net This is because a longer hydrophobic chain results in lower water solubility, providing a greater driving force for the molecule to adsorb at the interface or to form micelles, thus achieving surface saturation at a lower bulk concentration. acs.org
Effectiveness, on the other hand, is measured by the maximum reduction in surface tension achieved, indicated by the γcmc value. Studies on alpha-olefin sulfonates have shown that as the alkyl chain length increases, the γcmc value may slightly increase. bohrium.com This indicates that while longer chains are more efficient at forming micelles at lower concentrations, they may pack less effectively at the air-water interface, leading to a slightly higher minimum surface tension. bohrium.comalfa-chemistry.com The parameter pC20, which is the negative logarithm of the surfactant concentration required to reduce the surface tension of water by 20 mN/m, is another measure of efficiency; a higher pC20 value indicates greater efficiency.
Table 2: Comparison of Surface Activity Parameters for Sodium secondary n-Alkanesulfonates at 25°C
| Compound | Alkyl Chain Length | CMC (mol/L) | Surface Tension at CMC (γcmc) (mN/m) |
| Sodium n-Tetradecanesulfonate | C14 | 1.1 x 10⁻³ | 36.5 |
| Sodium n-Hexadecanesulfonate | C16 | 2.9 x 10⁻⁴ | 37.8 |
| Sodium n-Octadecanesulfonate | C18 | 1.0 x 10⁻⁴ | 38.5 |
Note: Data is derived from studies on homologous series of sodium secondary n-alkanesulfonates. researchgate.net
Adsorption Behavior at Liquid-Fluid and Solid-Fluid Interfaces
The functionality of sodium octadecane-1-sulfonate is fundamentally linked to its adsorption at various interfaces, not limited to the air-water surface but also including liquid-liquid (e.g., oil-water) and solid-liquid interfaces.
The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at a constant temperature is described by an adsorption isotherm. For surfactants at the air-water interface, the Gibbs adsorption isotherm is a fundamental thermodynamic equation used to relate surface tension to the surface excess concentration (Γ). wikipedia.orgnih.gov The surface excess concentration is the amount of surfactant adsorbed per unit area of the interface. kruss-scientific.com
The Gibbs adsorption equation is given by: Γ = - (1 / RT) * (dγ / dlnC)
Where:
Γ is the surface excess concentration (mol/m²)
R is the universal gas constant (8.314 J/mol·K)
T is the absolute temperature (K)
γ is the surface tension (N/m)
C is the surfactant concentration in the bulk solution (mol/L)
From the slope of the surface tension versus logarithm of concentration plot (below the CMC), one can calculate the maximum surface excess concentration (Γmax). researchgate.net This value represents the state where the interface is saturated with a monolayer of surfactant molecules. From Γmax, the minimum area occupied by each surfactant molecule (Amin) at the interface can be calculated. researchgate.net An increase in the alkyl chain length from C14 to C18 in sodium alkanesulfonates leads to a decrease in Γmax, suggesting that the longer, bulkier chains result in a less densely packed interfacial layer. researchgate.net
Table 3: Adsorption Parameters for Sodium secondary n-Alkanesulfonates at 25°C
| Compound | Alkyl Chain Length | Max. Surface Excess (Γmax) (mol/m²) | Min. Area per Molecule (Amin) (Ų) |
| Sodium n-Tetradecanesulfonate | C14 | 3.50 x 10⁻⁶ | 47.4 |
| Sodium n-Hexadecanesulfonate | C16 | 3.25 x 10⁻⁶ | 51.1 |
| Sodium n-Octadecanesulfonate | C18 | 3.00 x 10⁻⁶ | 55.3 |
Note: Values are calculated based on surface tension isotherm data for homologous series of sodium secondary n-alkanesulfonates. researchgate.net
At an interface, adsorbed molecules of sodium octadecane-1-sulfonate form a thin interfacial film or monolayer. nih.gov The stability and properties of this film are paramount for the stability of foams and emulsions. semanticscholar.org The film acts as a barrier that prevents the coalescence of dispersed bubbles (in foam) or droplets (in an emulsion).
The stability of this film is governed by several mechanisms. The presence of charged head groups (sulfonate) creates electrostatic repulsion between adjacent surfaces, which helps to prevent them from approaching and merging. Furthermore, the film imparts elasticity to the interface, a phenomenon known as the Gibbs-Marangoni effect. If an interfacial film is stretched (e.g., due to mechanical disturbance), the local surface concentration of the surfactant decreases, causing a local increase in surface tension. This gradient in surface tension induces a flow of liquid from regions of low surface tension to regions of high surface tension, which counteracts the thinning of the film and promotes its healing, thus enhancing stability. gjournals.org The packing density of the surfactant molecules within the film, indicated by the area per molecule (Amin), influences the film's mechanical strength and permeability.
Foaming and Emulsification Properties
The ability of sodium octadecane-1-sulfonate to reduce surface tension and form stabilizing interfacial films makes it an effective foaming and emulsifying agent.
Foaming involves the dispersion of a gas in a liquid. Good foaming requires both the rapid reduction of surface tension to facilitate the creation of a large interfacial area (foamability) and the formation of a stable interfacial film to prevent the collapse of the foam structure (foam stability). nih.gov Research on homologous series of sodium alkanesulfonates has indicated that foaming properties are strongly dependent on the alkyl chain length. Contrary to some surfactant classes, for sodium secondary n-alkanesulfonates, both foamability and foam stability tend to decrease as the alkyl chain length increases from C14 to C18. researchgate.net The C14 sulfonate exhibits the best foaming properties in this series. researchgate.net This suggests that while the longer C18 chain is more surface-active in terms of its low CMC, the properties of the resulting interfacial film are less conducive to creating and sustaining stable foams compared to its shorter-chain counterparts.
Table 4: Foaming Properties of Sodium secondary n-Alkanesulfonates
| Compound | Alkyl Chain Length | Initial Foam Height (mm) | Foam Stability (Half-life, min) |
| Sodium n-Tetradecanesulfonate | C14 | 195 | 25 |
| Sodium n-Hexadecanesulfonate | C16 | 170 | 18 |
| Sodium n-Octadecanesulfonate | C18 | 155 | 12 |
Note: Data represents typical values for homologous series of sodium secondary n-alkanesulfonates, illustrating the trend with chain length. researchgate.net
Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water. Sodium octadecane-1-sulfonate acts as an emulsifier by adsorbing at the oil-water interface, reducing the interfacial tension and creating a protective film around the dispersed droplets, thereby preventing them from coalescing. researchgate.net The stability of the emulsion is dependent on the strength and elasticity of this interfacial film. Studies on alpha-olefin sulfonates suggest that surfactants with shorter alkyl chains, such as C14-16 AOS, exhibit better emulsification performance for paraffin (B1166041) oil compared to those with longer chains like C16-18 AOS. bohrium.com The balance between the hydrophobic and hydrophilic portions of the surfactant molecule (hydrophilic-lipophilic balance, or HLB) is a key determinant of its emulsifying power, and for certain systems, an intermediate chain length provides the optimal configuration for stabilizing oil-in-water emulsions. researchgate.net
Characterization of Foam Stability and Foaming Power
Sodium octadecane-1-sulfonate is a member of the alpha-olefin sulfonate (AOS) class of surfactants, which are recognized for their excellent foaming capabilities. The stability and power of the foam generated by this surfactant are influenced by several factors, including its concentration, the presence of electrolytes, and temperature.
Research into alpha-olefin sulfonates has demonstrated that their foaming properties are dependent on the length of the alkyl chain. While shorter-chain sulfonates, such as the C14 variants, are often cited as exhibiting the best foaming properties, the C18 chain of sodium octadecane-1-sulfonate still contributes to the generation of stable foams. The long hydrophobic tail enhances the intermolecular interactions within the foam film, which can contribute to its stability.
The foaming power, which refers to the volume of foam produced, and the foam stability, the persistence of that foam over time, are critical parameters. For long-chain sulfonates, the foamability may be slightly reduced compared to their shorter-chain counterparts; however, the stability of the foam can be quite robust. The data below, extrapolated from studies on similar long-chain sulfonates, illustrates the general trends observed.
Table 1: Foaming Properties of Anionic Surfactants
| Surfactant Concentration (wt%) | Initial Foam Volume (mL) | Foam Half-Life (s) |
|---|---|---|
| 0.1 | 120 | 1800 |
| 0.5 | 150 | 3600 |
Note: This data is representative of long-chain alpha-olefin sulfonates and serves to illustrate expected trends for sodium octadecane-1-sulfonate.
Detailed research findings indicate that the stability of foams generated by AOS is also significantly affected by temperature. These surfactants are known to maintain their foaming generation ability and stability at elevated temperatures, making them suitable for applications such as steam-foam injection processes in enhanced oil recovery.
Emulsion Formation and Destabilization in Presence of Sodium Octadecane-1-Sulfonate
The ability of a surfactant to facilitate the formation of an emulsion and to maintain its stability is crucial in many formulations. Sodium octadecane-1-sulfonate, with its amphiphilic nature, can act as an emulsifying agent, reducing the interfacial tension between oil and water phases and allowing for the creation of a dispersion of one liquid within the other.
However, studies comparing alpha-olefin sulfonates with varying alkyl chain lengths have suggested that longer-chain variants like C16-18 AOS may exhibit less effective emulsification properties compared to their C14-16 counterparts. The larger hydrophobic moiety of sodium octadecane-1-sulfonate can lead to a higher preference for the oil phase, which may not be optimal for stabilizing oil-in-water emulsions.
The destabilization of emulsions is a complex process that can occur through mechanisms such as creaming, flocculation, and coalescence. The role of sodium octadecane-1-sulfonate in these processes depends on the specific conditions of the system, including the oil type, water salinity, and temperature. In some applications, the controlled destabilization of an emulsion is desired, and surfactants can be engineered to achieve this. The efficiency of C16-18 AOS as an emulsifier is a key consideration in its application.
Table 2: Emulsification Performance of Alpha-Olefin Sulfonates
| AOS Chain Length | Emulsification Index (%) | Emulsion Stability (after 24h) |
|---|---|---|
| C14-16 | 85 | High |
| C16-18 | 70 | Moderate |
Note: This data provides a comparative view of the emulsification performance based on the alkyl chain length of alpha-olefin sulfonates.
Interfacial Rheology and Viscoelastic Properties of Surfactant Films
The stability of both foams and emulsions is intrinsically linked to the rheological properties of the surfactant film at the gas-liquid or liquid-liquid interface. The viscoelasticity of this film, which describes its ability to resist deformation and to recover its form, is a critical factor in preventing the rupture of foam lamellae and the coalescence of emulsion droplets.
For sodium octadecane-1-sulfonate, the long C18 tail contributes to the formation of a condensed and ordered surfactant layer at the interface. This can lead to a higher surface viscosity and elasticity compared to surfactants with shorter chains. These viscoelastic properties are a manifestation of the strong intermolecular forces between the adsorbed surfactant molecules.
Interactions with Macromolecular and Complex Systems
Polymer-Surfactant Interaction Mechanisms
The interaction between sodium octadecane-1-sulfonate and polymers in aqueous solutions is a multifaceted process driven by a combination of forces and resulting in the formation of structured aggregates. This behavior is initiated at a specific surfactant concentration and profoundly alters the properties of the polymer solution.
Electrostatic and Hydrophobic Driving Forces in Complexation
The formation of complexes between polymers and sodium octadecane-1-sulfonate is primarily governed by two fundamental forces: electrostatic and hydrophobic interactions polyelectrolyte.science.
Electrostatic Interactions : When the polymer is a polyelectrolyte carrying positive charges (a polycation), a strong, long-range electrostatic attraction occurs between the positively charged polymer segments and the negatively charged sulfonate headgroup of the surfactant. This attraction is often the initial driving force for the binding of surfactant molecules to the polymer chain. Conversely, if the polymer is also negatively charged, electrostatic repulsion would typically prevent interaction, unless other forces dominate.
Hydrophobic Interactions : The long C18 alkyl chain of sodium octadecane-1-sulfonate is highly hydrophobic. In an aqueous environment, these nonpolar tails seek to minimize contact with water molecules. This leads to the aggregation of the surfactant's hydrocarbon tails, a process that is significantly enhanced in the presence of a polymer chain. The polymer backbone can provide a less polar microenvironment, promoting the association of the surfactant tails with the polymer and with each other. For non-ionic polymers, hydrophobic interactions are the principal driver of complexation researchgate.net. The interplay of these forces dictates the spontaneity and strength of the polymer-surfactant binding process polyelectrolyte.science.
Critical Aggregation Concentration (CAC) and Charge Neutralization Concentration (CNC) in Polymer-Surfactant Systems
The interaction between a polymer and a surfactant does not occur gradually with the addition of the surfactant. Instead, it begins at a well-defined concentration known as the Critical Aggregation Concentration (CAC) researchgate.netbiolinscientific.com.
Critical Aggregation Concentration (CAC) : The CAC is the surfactant concentration at which the surfactant molecules first begin to bind cooperatively to the polymer chains, forming micelle-like clusters along the polymer backbone researchgate.net. This concentration is typically lower than the Critical Micelle Concentration (CMC), which is the concentration at which surfactants self-assemble into micelles in a polymer-free solution biolinscientific.com. The presence of the polymer chain provides a template that facilitates surfactant aggregation, hence the lower concentration threshold.
| Parameter | Description | Relevance to Sodium Octadecane-1-Sulfonate |
|---|---|---|
| Driving Forces | The primary molecular forces (electrostatic, hydrophobic) that initiate and stabilize polymer-surfactant complexation. | Features a strong anionic (sulfonate) headgroup for electrostatic interaction with polycations and a long C18 tail for significant hydrophobic interaction. |
| Critical Aggregation Concentration (CAC) | The specific surfactant concentration where cooperative binding to a polymer chain begins, typically below the normal CMC. | Expected to have a distinct CAC in the presence of polymers, indicating the onset of complex formation. Specific values are dependent on the polymer type, temperature, and ionic strength. |
| Charge Neutralization Concentration (CNC) | The surfactant concentration at which the charge of the bound surfactant neutralizes the charge of an oppositely charged polyelectrolyte. | When interacting with polycations, a CNC would be reached, likely leading to precipitation or coacervation of the neutral complex. |
Impact on Polymer Conformation and Solution Properties
The binding of sodium octadecane-1-sulfonate to a polymer chain can dramatically alter the polymer's conformation in solution, which in turn affects the bulk properties of the solution, most notably its viscosity.
Impact on Polymer Conformation : For a flexible polyelectrolyte, the binding of an oppositely charged surfactant like sodium octadecane-1-sulfonate leads to charge neutralization. This reduces the intramolecular electrostatic repulsion that keeps the polymer chain in an extended conformation, causing the polymer coil to collapse and become more compact. For non-ionic polymers, the formation of micellar aggregates along the chain can lead to a more complex, sometimes more expanded, structure due to the association of segments from different parts of the chain.
Impact on Solution Properties : Changes in polymer conformation directly influence the solution's viscosity. The collapse of a polyelectrolyte chain upon charge neutralization typically leads to a significant decrease in viscosity psecommunity.orgmdpi.com. Conversely, if the interaction leads to the formation of intermolecular bridges between different polymer chains, a network can form, resulting in a substantial increase in viscosity or even gelation nih.govnih.gov.
Formation of Polymer-Surfactant Complexes and Aggregates
Below the CAC, surfactant molecules exist as monomers. At and above the CAC, sodium octadecane-1-sulfonate molecules begin to form organized assemblies along the polymer chain in a cooperative manner. These structures are often described by the "necklace model," where the surfactant aggregates resemble beads (micelle-like clusters) strung along the polymer chain necklace acs.org.
The structure of these aggregates depends on factors such as the surfactant-to-polymer ratio and the ionic strength of the solution. Initially, small, roughly spherical aggregates are formed. As more surfactant binds, these can grow or merge. In the case of oppositely charged systems, this process continues until the polymer becomes saturated with surfactant molecules, often leading to the formation of stable nanoparticles or larger, phase-separated coacervates nih.govacs.org.
Integration within Phase Change Material (PCM) Systems
Phase change materials (PCMs) are substances that store and release large amounts of thermal energy during a phase transition (e.g., solid to liquid). Organic PCMs like n-octadecane are valued for their high latent heat storage capacity, but suffer from inherently low thermal conductivity, which limits their rate of heat transfer nih.govnih.gov.
Influence on Thermophysical Properties of n-Octadecane-Based PCMs
While direct studies on the use of sodium octadecane-1-sulfonate in n-octadecane PCMs are limited, the role of surfactants in such systems is well-established as a method to enhance thermal properties. The primary function of a surfactant is not to alter the PCM itself, but to act as a dispersing agent for high-conductivity nanoparticles.
By adding materials with high thermal conductivity, such as graphene nanoplatelets or carbon nanotubes, the bulk thermal conductivity of the PCM composite can be significantly improved nih.govresearchgate.net. However, these nanoparticles tend to agglomerate and settle out of the molten PCM due to poor compatibility researchgate.net.
| Property | Value (Solid Phase) | Value (Liquid Phase) | Unit |
|---|---|---|---|
| Melting Point | ~28.2 | °C | |
| Latent Heat of Fusion | 220 - 241 | kJ/kg | |
| Thermal Conductivity | ~0.40 (@ 20°C) | ~0.15 (@ 30°C) | W/(m·K) |
| Density | ~865 (@ 20°C) | ~775 (@ 30°C) | kg/m³ |
| Specific Heat Capacity | ~1.95 (@ 20°C) | ~2.20 (@ 30°C) | kJ/(kg·K) |
| Viscosity | - | ~3.8 (@ 30°C) | mPa·s |
Role in Microstructure Evolution and Heterogeneous Nucleation in Composites
The introduction of additives into polymer composites is a key strategy for controlling their crystalline morphology and, consequently, their macroscopic properties. Sodium octadecane-1-sulfonate, as a surfactant, can play a significant role in the microstructure evolution of composites, primarily by influencing the dispersion of fillers and acting as a site for heterogeneous nucleation.
In composites containing nanoparticles, uniform dispersion is crucial for achieving desired property enhancements. Agglomeration of nanoparticles can lead to defects and inconsistent performance. Long-chain surfactants like sodium octadecane-1-sulfonate can adsorb onto nanoparticle surfaces, enhancing their dispersion within a polymer matrix. vulcanchem.com This improved dispersion creates a more homogeneous material and increases the number of potential nucleation sites.
The process by which these dispersed particles or the surfactant molecules themselves facilitate the formation of stable polymer crystal nuclei is known as heterogeneous nucleation. mit.edu In the absence of such agents, polymer crystallization relies on homogeneous nucleation, which requires a high degree of supercooling and typically results in a smaller number of large crystalline structures (spherulites). brunel.ac.uk
By introducing nucleating agents, the kinetic barrier to nucleation is reduced. mit.edu This leads to crystallization occurring at higher temperatures and at a faster rate. The presence of numerous nucleation sites, facilitated by the well-dispersed filler or surfactant molecules, results in a microstructure characterized by a larger number of smaller and more uniform spherulites. brunel.ac.uk This refined crystalline morphology can lead to significant improvements in the mechanical and optical properties of the composite material, such as increased tensile strength, impact resistance, and clarity.
Interfacial Phenomena in Petroleum and Energy Systems
The amphiphilic nature of sodium octadecane-1-sulfonate, possessing a long hydrophobic alkyl chain and a hydrophilic sulfonate headgroup, makes it highly effective at modifying interfaces between oil and water phases. This property is extensively leveraged in the petroleum industry, particularly in Enhanced Oil Recovery (EOR) operations.
Brine-Oil Interfacial Tension Reduction in Enhanced Oil Recovery (EOR) Contexts
A significant portion of crude oil remains trapped in reservoir rocks after primary and secondary recovery phases due to high capillary forces. e3s-conferences.org EOR methods aim to mobilize this residual oil, and one of the most effective chemical EOR techniques is surfactant flooding, which works by drastically reducing the interfacial tension (IFT) between the injected brine and the trapped oil. researchgate.netuib.no
Sodium octadecane-1-sulfonate, as an anionic surfactant, functions by migrating to the brine-oil interface. Its hydrophobic tail orients into the oil phase while the ionic sulfonate head remains in the aqueous (brine) phase. This accumulation of surfactant molecules at the interface disrupts the cohesive forces between the oil and water molecules, leading to a significant reduction in IFT. The goal is often to achieve ultra-low IFT (less than 10⁻² mN/m), which lowers the capillary number sufficiently to overcome the forces trapping the oil and allows it to be displaced and recovered. e3s-conferences.org
The effectiveness of IFT reduction is influenced by several reservoir conditions, including the salinity and ionic composition of the brine. researchgate.netmaxwellsci.com The presence of divalent cations like Ca²⁺ and Mg²⁺ can impact the surfactant's performance, sometimes by causing precipitation but also potentially by altering the charge at the interface to favor lower IFT. researchgate.netmaxwellsci.com Therefore, the formulation of a surfactant flood must be carefully optimized for the specific conditions of a given reservoir.
| Surfactant Concentration (wt%) | Interfacial Tension (mN/m) | Description |
|---|---|---|
| 0.00 | 25.0 | Typical IFT between brine and crude oil without surfactant. |
| 0.05 | 1.5 | Significant IFT reduction with initial surfactant addition. |
| 0.10 | 0.08 | Further reduction as surfactant concentration increases. |
| 0.25 | 0.009 | Ultra-low IFT achieved, optimal for mobilizing trapped oil. |
| 0.50 | 0.011 | IFT may slightly increase past the optimal concentration. |
Mechanisms of Oil Liberation from Host Rocks through Surfactant Action
Beyond reducing brine-oil IFT, surfactants play a critical role in altering the wettability of the reservoir rock surface. e3s-conferences.orgmaxwellsci.com The wettability of a rock describes its preference to be in contact with either oil or water. In many reservoirs, the rock is initially water-wet, but over geological time can become oil-wet as polar compounds in the crude oil adsorb onto the rock surface. This oil-wet condition makes it very difficult for injected water to displace the oil.
Surfactant flooding can reverse this condition. The surfactant molecules in the brine can adsorb onto the rock surface, with their hydrophobic tails interacting with the adsorbed oil layer and their hydrophilic heads facing the brine. This process can effectively "lift" the oil off the rock surface, rendering the surface more water-wet. e3s-conferences.org This change in wettability from oil-wet to water-wet significantly reduces the forces holding the oil to the rock, facilitating its liberation and mobilization toward production wells. The combined mechanisms of IFT reduction and wettability alteration make surfactant flooding a powerful EOR technique.
Ion-Pairing Mechanisms and Applications in Biochemical Research
In analytical and biochemistry, long-chain alkyl sulfonates like sodium octadecane-1-sulfonate are utilized as ion-pairing reagents, particularly in the field of chromatography. shimadzu.com Ion-pair chromatography is a form of reversed-phase high-performance liquid chromatography (RP-HPLC) that enables the separation of ionic and highly polar analytes on a nonpolar stationary phase.
The fundamental principle involves the formation of a neutral, hydrophobic ion pair between the target analyte ion and an added ion-pairing reagent of the opposite charge. Sodium octadecane-1-sulfonate provides the negatively charged octadecane-1-sulfonate anion to pair with cationic analytes such as protonated basic drugs, peptides, or catecholamines. journalagent.com
There are two predominant mechanisms by which this interaction facilitates chromatographic separation: shimadzu.comresearchgate.net
Ion-Pair Formation in the Mobile Phase: The cationic analyte (C⁺) and the anionic sulfonate reagent (A⁻) form a neutral ion pair (C⁺A⁻) in the aqueous-organic mobile phase. This neutral complex is more hydrophobic than the free analyte ion and can therefore be retained and separated by the nonpolar (e.g., C8 or C18) stationary phase.
Dynamic Ion Exchange: The hydrophobic tails of the octadecane-1-sulfonate ions cause them to adsorb onto the surface of the reversed-phase packing material, forming a dynamic or "in-situ" ion-exchange surface. The negatively charged sulfonate groups are oriented towards the mobile phase, allowing them to attract and retain cationic analytes via electrostatic interactions.
The long C18 alkyl chain of octadecane-1-sulfonate results in a very strong hydrophobic interaction with the stationary phase, leading to strong retention of paired cationic analytes. shimadzu.com By controlling the concentration of the ion-pairing reagent and the composition of the mobile phase, chemists can precisely manipulate the retention and achieve high-resolution separations of complex mixtures of ionic compounds. researchgate.net
| Ion-Pairing Reagent | Carbon Chain Length | Relative Retention Strength | Primary Application Area |
|---|---|---|---|
| Sodium Pentanesulfonate | 5 | Low | Separation of weakly basic, less hydrophobic compounds. journalagent.com |
| Sodium Octanesulfonate | 8 | Medium | General purpose for basic drugs and catecholamines. journalagent.com |
| Sodium Dodecanesulfonate | 12 | High | Separation of more hydrophilic or strongly basic compounds. |
| Sodium Octadecane-1-sulfonate | 18 | Very High | Achieving strong retention for highly polar or multi-charged cations. |
Advanced Analytical and Characterization Methodologies for Octadecane 1 Sulfonate Systems
Spectroscopic and Scattering Probes of Molecular and Supramolecular Structure
Spectroscopic techniques provide invaluable information on the molecular structure and functional groups present in sodium octadecane-1-sulfonate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the detailed molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of sodium octadecane-1-sulfonate.
In the ¹H NMR spectrum, distinct signals are expected for the terminal methyl group (CH₃), the multiple methylene (B1212753) groups (CH₂) in the alkyl chain, and the methylene group alpha to the sulfonate functionality (α-CH₂). The terminal methyl protons are expected to appear furthest upfield (lowest ppm), while the α-CH₂ protons will be shifted downfield due to the deshielding effect of the electronegative sulfonate group. The bulk of the methylene protons in the chain will produce a large, overlapping signal in the typical alkane region.
The ¹³C NMR spectrum provides complementary information, with a unique signal for each carbon atom in a different chemical environment. The carbon of the terminal methyl group will have the lowest chemical shift, while the carbon directly attached to the sulfonate group (C1) will be the most downfield. The other methylene carbons will appear in a predictable pattern along the chain.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Sodium Octadecane-1-Sulfonate
| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Terminal Methyl (C18) | ¹H | ~0.8-0.9 | Triplet |
| Bulk Methylene (C3-C17) | ¹H | ~1.2-1.4 | Broad multiplet |
| Methylene Beta to Sulfonate (C2) | ¹H | ~1.6-1.8 | Multiplet |
| Methylene Alpha to Sulfonate (C1) | ¹H | ~2.5-2.8 | Multiplet, downfield shift due to SO₃⁻ |
| Terminal Methyl (C18) | ¹³C | ~14 | |
| Bulk Methylene (Chain) | ¹³C | ~22-32 | Multiple overlapping signals |
| Methylene Alpha to Sulfonate (C1) | ¹³C | ~50-60 | Downfield shift due to SO₃⁻ |
Note: Predicted values are based on general chemical shift ranges for alkyl chains and the influence of sulfonate groups. Actual values may vary depending on solvent and concentration.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of sodium octadecane-1-sulfonate is characterized by absorptions from the long alkyl chain and the sulfonate head group.
The most prominent features are the strong C-H stretching vibrations from the numerous methylene and methyl groups of the octadecyl chain, which appear just below 3000 cm⁻¹. researchgate.net The sulfonate group (SO₃⁻) gives rise to very strong and characteristic symmetric and asymmetric stretching vibrations. instanano.com These are typically found in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. The presence of these intense bands is a clear indicator of the sulfonate functionality.
Table 4: Characteristic IR Absorption Bands for Sodium Octadecane-1-Sulfonate
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
|---|---|---|---|
| 2960-2915 | C-H (Alkyl) | Asymmetric Stretching | Strong |
| 2850-2845 | C-H (Alkyl) | Symmetric Stretching | Strong |
| ~1470 | C-H (Methylene) | Bending (Scissoring) | Medium |
| 1260-1150 | S=O (Sulfonate) | Asymmetric Stretching | Very Strong |
| 1070-1030 | S=O (Sulfonate) | Symmetric Stretching | Very Strong |
Source: Data compiled from NIST Chemistry WebBook and general IR correlation tables. instanano.com
Small-Angle Neutron Scattering (SANS) for Micellar Structure and Dynamics
Small-Angle Neutron Scattering (SANS) is a powerful technique for characterizing the structure and dynamics of micellar systems in solution. ias.ac.in It provides information on the length scale of 1 to 100 nanometers, which is ideal for studying the size, shape, and interaction of surfactant aggregates. researchgate.net In a SANS experiment, a monochromatic beam of neutrons is scattered by the sample, and the intensity of the scattered neutrons is measured as a function of the scattering angle. ias.ac.in The resulting scattering pattern provides detailed information about the morphology of the micelles, such as whether they are spherical, ellipsoidal, or cylindrical. ias.ac.inresearchgate.net
The contrast variation method, often employed in SANS, utilizes solvents with different scattering length densities (e.g., H₂O and D₂O) to highlight different components of a complex system. ias.ac.in For a surfactant like sodium octadecane-1-sulfonate, this allows for the determination of key structural parameters of the micelles it forms in solution. These parameters include the aggregation number (the number of surfactant molecules per micelle), the radius of the micellar core, and the thickness of the hydrophilic shell.
Furthermore, time-resolved SANS (TR-SANS) can be used to study the dynamics of molecular exchange between micelles. For instance, studies on similar surfactants like sodium dodecyl sulfate (B86663) (SDS) have investigated the kinetics of randomization when mixing deuterated and protonated surfactant solutions, revealing the timescale of surfactant exchange between micelles. Such experiments provide insights into the stability and dynamic nature of the micellar aggregates. The analysis of the SANS data involves fitting the scattering profiles to theoretical models that describe the form factor P(Q) of the individual micelles and the structure factor S(Q) that accounts for inter-micellar interactions. ias.ac.in
Neutron Reflectometry (NR) for Interfacial Layer Analysis
Neutron Reflectometry (NR) is a highly sensitive surface-specific technique used to probe the structure of thin films and adsorbed layers at interfaces. arxiv.orgresearchgate.net It is particularly valuable for characterizing the interfacial layers formed by surfactants like sodium octadecane-1-sulfonate at solid/liquid or air/liquid interfaces. mdpi.comnih.gov The technique works by directing a highly collimated beam of neutrons onto a flat surface at a very shallow angle and measuring the intensity of the reflected neutrons. The resulting reflectivity profile as a function of the momentum transfer vector perpendicular to the surface provides detailed information about the thickness, density, and composition of the interfacial layer with sub-nanometer resolution. arxiv.orgnih.gov
A key advantage of NR is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium) to selectively enhance the scattering contrast of specific components without significantly altering their chemical properties. researchgate.net For a system involving sodium octadecane-1-sulfonate at an aqueous interface, one could use deuterated surfactant or a mixture of H₂O and D₂O to precisely determine the structure of the adsorbed layer. This allows for the calculation of critical parameters such as the surface excess concentration (the amount of surfactant adsorbed per unit area) and the area per molecule. These findings are crucial for understanding how the surfactant molecules pack at the interface, which governs properties like surface tension reduction.
Electroanalytical Methods for Solution Characterization
Electrical Conductivity Measurements for Micellization Studies
Above the CMC, the newly added surfactant molecules form micelles. While the micelles are charged, their mobility is significantly lower than that of the individual monomers due to their larger size. Additionally, a fraction of the counter-ions (Na⁺) becomes associated with the micellar surface, further reducing the net increase in charge carriers. chem-soc.si This leads to a distinct change in the slope of the specific conductivity versus concentration plot. jsirjournal.com The concentration at which this break occurs is identified as the CMC. jsirjournal.com
By performing these measurements at different temperatures, it is possible to calculate important thermodynamic parameters of micellization, such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. researchgate.net
Table 1: Representative Electrical Conductivity Data for Determining CMC
| Surfactant Concentration (mM) | Specific Conductivity (µS/cm) |
|---|---|
| 0.01 | 55 |
| 0.02 | 65 |
| 0.04 | 85 |
| 0.06 | 105 |
| 0.08 | 125 |
| 0.10 | 130 |
| 0.12 | 135 |
| 0.14 | 140 |
Note: This table contains representative data to illustrate the method. The CMC is identified as the point where the slope changes, approximately 0.08 mM in this example.
Zeta Potential Measurements for Surface Charge Analysis
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of colloidal dispersions. mdpi.com For systems containing sodium octadecane-1-sulfonate, zeta potential measurements provide critical information about the surface charge of particles, droplets, or interfaces where the surfactant has adsorbed. The anionic sulfonate (-SO₃⁻) headgroup of the surfactant imparts a negative charge to any surface it adsorbs onto.
The measurement is typically performed by applying an electric field across the dispersion and measuring the velocity of the particles using a technique such as laser Doppler velocimetry. mdpi.com The measured electrophoretic mobility is then used to calculate the zeta potential. Nanoparticles with zeta potentials greater than +30 mV or less than -30 mV are generally considered to have high degrees of stability. researchgate.net
Studies on the closely related sodium octadecyl sulfate have shown that it efficiently induces a negative zeta potential on the surfaces of metal oxides even at very low concentrations. researchgate.net This indicates that sodium octadecane-1-sulfonate would be an effective charge-modifying agent, influencing the interaction between particles in suspension and between the suspension and various surfaces.
Table 2: Representative Zeta Potential Data
| pH | Zeta Potential (mV) in 0.01 mM Surfactant Solution |
|---|---|
| 3 | -25 |
| 5 | -35 |
| 7 | -42 |
| 9 | -48 |
| 11 | -50 |
Note: This table contains representative data illustrating the expected negative zeta potential imparted by the anionic surfactant, which may vary with pH.
Microscopic and Imaging Techniques for Morphological Assessment
Electron Microscopy (SEM) for Microstructure and Particle Morphology
Scanning Electron Microscopy (SEM) is a valuable technique for visualizing the surface morphology and microstructure of solid materials at high resolution. researchgate.net For sodium octadecane-1-sulfonate in its solid state, SEM can reveal details about its crystallinity, particle shape, and size distribution. The technique involves scanning a focused beam of electrons over the sample surface, which causes the emission of secondary electrons. These electrons are then detected to form an image of the surface topography.
The morphology of long-chain metal salts of fatty acids can vary significantly. For instance, studies on various metal salts of saturated aliphatic acids have shown that sodium binding can result in a fibrous or branched morphology. researchgate.net Therefore, SEM analysis of solid sodium octadecane-1-sulfonate might reveal intricate microstructures such as fibers, ribbons, or lamellar (plate-like) structures, depending on the method of crystallization or preparation. This morphological information is essential for understanding the material's physical properties and its behavior in various applications.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, one can deduce the crystal lattice parameters, space group, and the arrangement of molecules within the crystal.
In this structure, the molecules are organized in layers with the polar head groups facing each other, creating a hydrophilic region, while the hydrophobic alkyl chains are interdigitated. hw.ac.uk The electrostatic interactions between the sulfate headgroups and the sodium counter-ions are the dominant forces governing the crystal packing. hw.ac.uk This arrangement leads to a highly ordered, lamellar structure. The average area occupied by each polar head group at the interface between the layers has been calculated to be 19.4 Ų. hw.ac.uk
The detailed crystallographic parameters for anhydrous sodium dodecyl sulphate, which can be considered representative for long-chain sodium alkyl sulfonates, are presented in the table below.
Table 1: Crystallographic Data for Anhydrous Sodium Dodecyl Sulphate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2l/c |
| a | 38.915 Å |
| b | 4.709 Å |
| c | 8.198 Å |
| β | 93.29° |
This data is for anhydrous sodium dodecyl sulphate and serves as a representative example for long-chain sodium alkyl sulfonates. hw.ac.uk
Brewster Angle Microscopy for Interfacial Film Visualization
Brewster Angle Microscopy (BAM) is a specialized optical microscopy technique for the visualization of thin films, particularly monolayers, at the air-water interface. wikipedia.org The technique is based on the principle of the Brewster angle, at which p-polarized light is not reflected from a pure liquid surface. biolinscientific.com When a monolayer is present, it alters the refractive index at the interface, leading to a reflection that can be captured to form an image of the film's morphology. biolinscientific.com
BAM is instrumental in studying the phase behavior, domain formation, and homogeneity of Langmuir films of surfactants like sodium octadecane-1-sulfonate. wikipedia.org By compressing a monolayer on a Langmuir trough, it is possible to observe phase transitions from a gaseous state, where molecules are far apart, to liquid-expanded, liquid-condensed, and finally to a solid-like condensed state. wikipedia.org
Studies on similar long-chain anionic surfactants, such as sodium dodecyl sulfate (SDS) in mixed monolayers with dodecanol, have demonstrated the utility of BAM in visualizing the formation of condensed phase domains during film compression. researcher.life These domains appear as bright regions against a darker background of the less-ordered phase. researcher.life The shape, size, and packing of these domains provide valuable information about the intermolecular interactions and the phase behavior of the surfactant at the interface. researcher.life For instance, the coadsorption of SDS with dodecanol leads to the formation of a condensed phase with a hexagonal packing of non-tilted molecules. researcher.life
The type of information that can be obtained from BAM analysis is summarized in the table below, which outlines the observable characteristics of surfactant monolayers at different surface pressures.
Table 2: Observable Monolayer Characteristics with Brewster Angle Microscopy
| Surface Pressure | Monolayer State | Typical BAM Observations |
|---|---|---|
| Low | Gaseous (G) | Dark field of view, occasional small bright dots representing molecular aggregates. |
| Intermediate | Liquid-Expanded (LE) | Homogeneous, slightly brighter field, indicating a more uniform film. |
| Intermediate | Liquid-Condensed (LC) | Coexistence of bright, distinct domains (condensed phase) within a darker background (expanded phase). |
This table provides a generalized representation of the expected observations for a long-chain anionic surfactant during compression in a Langmuir trough.
Environmental Fate and Biogeochemical Transformations of Alkane Sulfonates
Biodegradation Pathways and Mechanisms
Biodegradation is a primary mechanism for the removal of organic compounds like alkane sulfonates from the environment. This process is driven by microorganisms that utilize the compound as a source of carbon and energy. The degradation of linear alkane sulfonates typically initiates with the aerobic oxidation of the long alkyl chain.
Under aerobic conditions, studies on similar surfactants have shown that the biodegradation process often starts with an attack on the terminal methyl group of the alkyl chain, a process known as ω-oxidation. This is followed by a series of β-oxidations, which progressively shorten the hydrocarbon chain.
In contrast, under anaerobic conditions, alkane sulfonates are significantly more persistent. The absence of oxygen limits the metabolic pathways available for microbial degradation, and mineralization is often not observed in laboratory studies for this class of compounds researchgate.net.
Ultimate Biodegradability Assessment (e.g., Closed Bottle Test)
Ultimate biodegradability refers to the complete breakdown of a chemical by microorganisms into carbon dioxide, water, and mineral salts. A standard method for assessing this is the OECD 301D Closed Bottle Test leuphana.desitubiosciences.com. This test measures the biochemical oxygen demand (BOD) over a 28-day period. A substance is classified as "readily biodegradable" if it achieves greater than 60% biodegradation within a 10-day window, which starts when 10% biodegradation is reached leuphana.de.
The Closed Bottle Test is considered one of the most stringent ready biodegradability tests due to its low inoculum concentration pops.int. While specific OECD 301D test data for sodium octadecane-1-sulfonate were not available in the reviewed literature, the broader class of linear alkyl sulfonates is generally considered to be readily biodegradable under aerobic conditions researchgate.net. For a test to be valid, several criteria must be met, including the reference substance showing over 60% degradation and the toxicity control demonstrating that the test substance is not inhibiting microbial activity leuphana.deregulations.gov.
| Test Parameter | Description | Criterion for "Readily Biodegradable" |
|---|---|---|
| Test Method | OECD 301D (Closed Bottle Test) | N/A |
| Duration | 28 days | N/A |
| Measurement | Biochemical Oxygen Demand (BOD) | N/A |
| Pass Level | Percentage of theoretical oxygen demand (ThOD) | > 60% within a 10-day window |
Microbial Community Involvement in Sulfonate Degradation
A diverse range of bacteria in soil and aquatic environments are capable of degrading alkanes and, by extension, the alkyl chains of alkane sulfonates. The initial and rate-limiting step in aerobic alkane degradation is the oxidation of the hydrocarbon chain, which is catalyzed by enzymes such as alkane monooxygenases.
Genera of bacteria frequently implicated in the degradation of long-chain alkanes include:
Pseudomonas
Acinetobacter
Corynebacterium
Nocardia
Gordonia
Dietzia
Burkholderia
Mycobacterium
These microorganisms are ubiquitous in the environment and play a crucial role in the natural attenuation of hydrocarbon-based pollutants. The presence of a sulfonate group on the molecule means that after the degradation of the alkyl chain, specialized bacteria may be required to cleave the carbon-sulfur bond and utilize the sulfur atom.
Structure-Biodegradability Relationships within Alkane Sulfonate Homologs
The chemical structure of an alkane sulfonate significantly influences its biodegradability. Key structural factors include the length and branching of the alkyl chain. For linear alkane sulfonates, the length of the alkyl chain is a critical determinant of the degradation rate.
Research on the closely related Linear Alkylbenzene Sulfonates (LAS) has shown a clear relationship between the alkyl chain length and biodegradation kinetics. In seawater, longer-chain homologues not only begin to degrade sooner (shorter lag time) but also degrade at a faster rate than shorter-chain homologues nih.gov. This principle, known as the "principle of metabolic distance," suggests that the enzymatic machinery of the degrading microorganisms has a higher affinity for longer alkyl chains within a certain range. This is contrary to the trend observed for some other pollutants where increasing chain length leads to decreased biodegradability due to lower water solubility and bioavailability.
| Alkyl Chain Length | Relative Biodegradation Lag Time | Relative Biodegradation Rate |
|---|---|---|
| Short (e.g., C10-C12) | Longer | Slower |
| Medium (e.g., C13-C15) | Intermediate | Intermediate |
| Long (e.g., C16-C18) | Shorter | Faster |
This table illustrates the general relationship observed for related linear alkyl surfactants, where longer chains can exhibit faster biodegradation kinetics.
Environmental Distribution and Mobility
The distribution and mobility of sodium octadecane-1-sulfonate in the environment are governed by its physicochemical properties and its interactions with environmental matrices such as soil, sediment, and water. As a surfactant, it possesses both a hydrophilic (sulfonate) head and a hydrophobic (alkyl chain) tail, which dictates its partitioning behavior.
Sorption to Environmental Matrices (e.g., Soil-Water Distribution Coefficient, Kd)
Sorption to soil and sediment is a key process affecting the transport and bioavailability of alkane sulfonates. The extent of sorption is quantified by the soil-water distribution coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase (soil) to its concentration in the aqueous phase (water) at equilibrium skb.com. A high Kd value indicates that the chemical is strongly sorbed and less mobile, while a low Kd value suggests high mobility chemsafetypro.com.
While a specific, experimentally determined Kd value for sodium octadecane-1-sulfonate was not found in the literature, the sorption behavior can be inferred from its structure. The primary factors influencing the Kd for anionic surfactants are:
Organic Carbon Content of Soil: The long, hydrophobic C18 alkyl chain will preferentially partition into the organic matter fraction of soils and sediments. Higher soil organic carbon content generally leads to a higher Kd chemsafetypro.com.
Soil pH: The pH of the soil and water can affect the surface charge of soil minerals and the speciation of the chemical, though for strong acids like sulfonates which are anionic over a wide pH range, this is less critical than for other compounds.
Clay Content: Anionic surfactants can interact with positively charged sites on clay minerals, although this is generally a weaker interaction compared to hydrophobic partitioning.
Alkyl Chain Length: Sorption of surfactants to soil generally increases with the length of the hydrophobic alkyl chain. Therefore, octadecane-1-sulfonate (C18) is expected to have a significantly higher Kd and be less mobile than its shorter-chain homologs (e.g., C12 or C14 sulfonates).
| Environmental Factor | Effect on Sorption (Kd) of Sodium octadecane-1-sulfonate |
|---|---|
| Increasing Soil Organic Carbon | Increases Kd (Reduced Mobility) |
| Increasing Alkyl Chain Length | Increases Kd (Reduced Mobility) |
| Increasing pH | Variable, generally minor effect for strong acid anions |
| Increasing Clay Content | May slightly increase Kd |
Aquatic Fate and Transport Modeling
The environmental fate and transport of sodium octadecane-1-sulfonate in aquatic systems are governed by a combination of its physicochemical properties and the characteristics of the receiving environment. As a long-chain anionic surfactant, its behavior is primarily dictated by processes such as sorption to sediment and suspended solids, biodegradation under aerobic and anaerobic conditions, and partitioning between water and other environmental compartments. Modeling these processes is essential for predicting environmental concentrations and potential ecological exposures.
Aquatic fate and transport models, such as the iSTREEM® (integrated steady-state transport, exposure, and effects model) and HydroFATE, are utilized to simulate the distribution of surfactants in riverine environments. osti.govcopernicus.org These models integrate data on chemical properties, environmental conditions, and discharge scenarios to predict concentrations in water and sediment over various spatial scales. osti.govcopernicus.org
Key parameters required for these models include the octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc), which determine the tendency of the substance to adsorb to organic matter in sediment and sludge. epa.govecetoc.org Additionally, biodegradation rate constants are crucial for estimating the persistence of the compound in aquatic systems. nih.gov
Sorption and Partitioning
Due to its long C18 alkyl chain, sodium octadecane-1-sulfonate is expected to exhibit strong hydrophobic characteristics, leading to significant sorption to organic matter in sediments and suspended solids. This behavior is a critical factor in its aquatic fate, as it reduces the concentration of the surfactant in the water column and influences its bioavailability and potential for biodegradation. nih.gov
To illustrate the effect of chain length on sorption, the following table presents data for long-chain alcohols (LCOHs), which serve as a relevant proxy to demonstrate the high sorptivity expected for a C18 compound.
| Compound (Long-Chain Alcohol) | Sorption Distribution Coefficient (Kd) in L/kg |
|---|---|
| C12 Alcohol | 3,000 |
| C14 Alcohol | 8,490 |
| C16 Alcohol | 23,800 |
| C18 Alcohol | 78,700 |
This table is based on data for long-chain alcohols, which indicates a strong positive correlation between carbon chain length and sorption to activated sludge and river water solids.
The high sorption potential of long-chain substances like sodium octadecane-1-sulfonate means that a significant fraction of the compound discharged into aquatic environments will likely accumulate in the sediment.
Biodegradation
Biodegradation is a primary mechanism for the removal of surfactants from the environment. Anionic surfactants are generally susceptible to microbial degradation, although the rate and extent can be influenced by factors such as the length and branching of the alkyl chain. nih.govbeamreach.org
Research on secondary alkane sulfonates has indicated that longer-chain homologues are less susceptible to biodegradation. osti.gov While many surfactants are readily biodegradable under aerobic conditions, their persistence can increase in anaerobic environments, such as in deeper sediment layers. nih.govbeamreach.org For example, Linear Alkylbenzene Sulfonates (LAS) have been found to be persistent under anaerobic conditions. beamreach.orgresearchgate.net
The following table summarizes the biodegradability of different surfactant types, providing context for the expected behavior of a long-chain alkane sulfonate.
| Surfactant Type | Alkyl Chain | Anaerobic Biodegradability | Reference Context |
|---|---|---|---|
| Secondary Alkane Sulfonates (SAS) | C14-C17 | Degradation observed, but slower for longer chains | Longer chains are less susceptible to biodegradation. osti.gov |
| Linear Alkylbenzene Sulfonates (LAS) | C10-C14 | Can be persistent under anaerobic conditions | General finding for LAS. beamreach.orgresearchgate.net |
| Alkyl Ethoxylates (AE) | C8-C18 | Generally biodegradable | Considered anaerobically biodegradable on the DID list. nih.gov |
This table provides a comparative overview of the anaerobic biodegradability of different surfactant classes, suggesting that the long C18 chain of sodium octadecane-1-sulfonate may result in slower degradation rates, particularly under anaerobic conditions.
Modeling the transport of sodium octadecane-1-sulfonate would therefore need to account for its strong affinity for solids and potentially slower biodegradation rates compared to shorter-chain surfactants. The partitioning behavior would largely dictate its movement, with the majority of the compound likely being associated with particulate matter and accumulating in depositional zones of rivers and lakes.
Computational and Theoretical Modeling of Sodium Octadecane 1 Sulfonate Systems
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations track the movement of individual atoms or groups of atoms over time, governed by a set of force fields that describe the interactions between particles. This technique allows for the detailed investigation of the dynamic processes that govern the behavior of sodium octadecane-1-sulfonate in solution and at interfaces.
The self-assembly of surfactants like sodium octadecane-1-sulfonate into micelles and other aggregates is a key area of study using MD simulations. Both all-atom (AA) and coarse-grained (CG) models are employed to investigate these phenomena. AA simulations provide a high level of detail, but are computationally expensive, limiting the time and length scales that can be studied. CG models, which group several atoms into a single interaction site, allow for the simulation of larger systems over longer timescales, which is often necessary to observe processes like micelle formation and equilibration.
For long-chain alkyl sulfonates, MD simulations have been used to explore their phase behavior. For instance, a study on sodium pentadecyl sulfonate (a C15 analog) using a united atom force field successfully identified a phase transition from a gel phase to a lamellar phase at a specific temperature, which was in agreement with experimental X-ray findings nih.gov. Such simulations provide insights into the mechanism of self-assembly and the structural parameters of the resulting phases nih.gov. The development of coarse-grained models compatible with established force fields, such as the MARTINI force field, has been crucial for studying the self-assembly of ionic surfactants. These models can reproduce experimental data on surface tension and density and have been used to investigate the distribution of monomers between micelles and the bulk solution .
| Simulation Type | Key Findings for Long-Chain Alkyl Sulfonates | Reference |
| All-Atom MD | Elucidation of phase transitions (e.g., gel-to-lamellar) and detailed molecular packing. | nih.gov |
| Coarse-Grained MD | Enables simulation of larger systems to study micelle formation, size, and shape. Reproduces experimental surface tension and density. |
The behavior of sodium octadecane-1-sulfonate at interfaces, such as the oil-water interface, is critical for its application in areas like enhanced oil recovery. MD simulations are well-suited to probe the molecular arrangements and interactions at these interfaces. Studies on similar long-chain surfactants, such as sodium hexadecane-benzene sulfonate, have shown that the equilibration of the interface can be a slow process, taking several microseconds, due to the aggregation of surfactant molecules at the interface researchgate.net.
These simulations can provide detailed information on:
Interfacial Tension (IFT): MD simulations can calculate the IFT between two phases, a key parameter in determining the efficiency of a surfactant. For example, simulations of olefin sulfonates at a decane-water interface have been used to understand how the molecular architecture of the surfactant affects IFT researchgate.net.
Molecular Orientation: The orientation of the surfactant molecules at the interface, with the sulfonate headgroup in the aqueous phase and the long octadecane (B175841) tail in the oil phase, can be visualized and quantified.
Packing Density: The area per molecule at the interface and the packing density can be determined, which influences the stability and properties of the interfacial film.
The interaction between surfactants and polymers is a complex phenomenon with significant industrial relevance. MD simulations can provide a molecular-level understanding of the binding mechanisms and the structure of the resulting polymer-surfactant complexes. While specific MD studies on sodium octadecane-1-sulfonate with polymers are not widely available, research on similar systems, such as sodium dodecyl sulfate (B86663) (SDS) with various polymers, offers valuable insights.
These simulations reveal that the interaction is often driven by a combination of electrostatic and hydrophobic forces mdpi.com. The charged sulfonate headgroup can interact with charged or polar segments of a polymer, while the hydrophobic octadecane tail can associate with hydrophobic regions of the polymer chain. For polyelectrolytes, electrostatic interactions are typically the primary driver for the initial binding of the surfactant to the polymer mdpi.com.
Coarse-grained models have been developed for polyelectrolytes like sodium polystyrene sulfonate (NaPSS) to study their conformational properties in solution and their interactions with other molecules nih.govnih.gov. These models can capture the complex interplay of forces that govern the behavior of these systems and can be extended to investigate their interactions with long-chain surfactants like sodium octadecane-1-sulfonate.
Dissipative Particle Dynamics (DPD) Simulations
Dissipative Particle Dynamics is a mesoscale simulation technique that bridges the gap between atomistic MD and macroscopic continuum models. In DPD, clusters of atoms are represented as single particles that interact via conservative, dissipative, and random forces. This approach allows for the simulation of larger systems and longer timescales than are accessible with traditional MD, making it particularly suitable for studying mesoscale phenomena in surfactant solutions.
DPD simulations have been successfully applied to model the formation of micelles and other complex structures in solutions of alkyl sulfate and sulfonate surfactants acs.org. These simulations can capture the spontaneous self-assembly of surfactant molecules into aggregates and can be used to study how factors like surfactant concentration, alkyl chain length, and the presence of salts influence the size, shape, and structure of these aggregates .
For long-chain surfactants, DPD simulations show that the aggregation number of micelles generally increases with the length of the alkyl tail . Furthermore, at high aggregation numbers, micelles tend to become aspherical .
| Parameter | Influence on Micelle Properties (from DPD simulations) | References |
| Alkyl Chain Length | Longer chains lead to larger micelle aggregation numbers. | |
| Concentration | Higher concentrations lead to larger and potentially aspherical micelles. | |
| Salt Concentration | Can influence the critical micelle concentration and micelle shape. |
DPD is also a valuable tool for predicting interfacial properties and the formation of aggregates at interfaces. The method can be parameterized to reproduce experimental values for properties like the oil-water partition coefficients and interfacial tension. By simulating the interface between two immiscible fluids in the presence of surfactants, DPD can provide insights into how sodium octadecane-1-sulfonate reduces interfacial tension and promotes the formation of emulsions.
The coarse-grained nature of DPD allows for the simulation of multicomponent systems, such as those containing oil, water, surfactant, and polymer, which are relevant to many industrial applications nih.gov. These simulations can help in understanding the synergistic effects between different components and in designing more effective surfactant formulations.
Statistical Mechanical and Thermodynamic Models for Self-Assembly
Statistical mechanical and thermodynamic models are fundamental tools for understanding the spontaneous aggregation of surfactant molecules, like sodium octadecane-1-sulfonate, into micelles in aqueous solutions. These models aim to predict the conditions under which micelles form, their size and shape, and the distribution of micelle sizes by analyzing the free energy changes associated with the self-assembly process. scielo.brresearchgate.net
The primary driving force for micellization is the hydrophobic effect, which involves the transfer of the nonpolar hydrocarbon tails (the octadecane chain) from the aqueous environment into the core of the micelle. This process is entropically favorable as it reduces the disruption of the hydrogen-bonding network of water molecules. This is counteracted by opposing forces, including the electrostatic repulsion between the negatively charged sulfonate head groups at the micelle surface and the steric hindrance of packing the hydrocarbon chains into the micelle core. jetir.orgmpg.de
Molecular thermodynamic models describe micellization based on the molecular characteristics of the surfactant and the conditions of the medium, such as temperature and ionic strength. scielo.brresearchgate.net These models calculate the Gibbs free energy of the system to determine the most stable state, predicting properties like the critical micelle concentration (CMC). scielo.br
Packing Parameter Theory for Micellar Shape Prediction
A simple yet powerful concept for predicting the geometry of aggregates formed by surfactants is the critical packing parameter (P). researchgate.net Developed by Israelachvili and colleagues, this theory relates the molecular geometry of the surfactant to the shape of the resulting micelle. academie-sciences.frresearchgate.net The packing parameter is defined by the equation:
P = v / (a * l)
Where:
v is the volume of the hydrophobic hydrocarbon tail.
a is the effective area occupied by the hydrophilic head group at the micelle-water interface.
l is the critical length of the hydrophobic tail, which is the maximum effective length the chain can assume in the micelle core. researchgate.net
The value of the packing parameter determines the preferred curvature of the surfactant film and thus the shape of the aggregate. academie-sciences.fr Different shapes are predicted based on the value of P, as outlined in the table below.
| Packing Parameter (P) Value | Predicted Aggregate Shape | Rationale |
| P < 1/3 | Spherical Micelles | The large head group area relative to the tail volume favors high curvature. researchgate.netuobabylon.edu.iq |
| 1/3 < P < 1/2 | Cylindrical or Rod-like Micelles | A smaller relative head group area allows for a less curved surface. researchgate.netuobabylon.edu.iq |
| 1/2 < P < 1 | Vesicles or Lamellar Bilayers | The head group area and tail volume are nearly balanced, favoring flat structures. academie-sciences.fr |
| P > 1 | Inverted Micelles (in nonpolar solvents) | The small head group area relative to the tail volume promotes negative curvature. |
This table illustrates the relationship between the surfactant packing parameter and the predicted shape of the self-assembled aggregate in solution.
For a single-chain ionic surfactant like sodium octadecane-1-sulfonate, the large effective area of the charged sulfonate head group due to electrostatic repulsion generally results in a packing parameter less than 1/3, favoring the formation of spherical micelles. uobabylon.edu.iq However, factors such as increased salt concentration can screen the electrostatic repulsion, reducing the effective head group area 'a', which can lead to transitions from spherical to cylindrical micelles. uobabylon.edu.iq
Advanced Models for Micellization (e.g., Tanford, Israelachvili, Ruckenstein, Nagarajan Models)
While the packing parameter provides a qualitative prediction of micelle shape, more sophisticated molecular thermodynamic models have been developed to quantitatively predict micellization behavior. These models provide a more detailed understanding of the thermodynamics governing the formation, size distribution, and shape transitions of micelles.
Tanford Model : Charles Tanford pioneered the thermodynamic treatment of micellization. scielo.brresearchgate.net His model was one of the first to quantitatively analyze the hydrophobic effect as the primary driving force for self-assembly. jetir.org The model calculates the free energy of transferring a hydrocarbon chain from an aqueous environment to the nonpolar interior of a micelle, considering contributions from interfacial tension and chain packing. jetir.orgresearchgate.net Tanford's work established the foundation for describing micellization as a thermodynamic equilibrium process. scielo.br
Israelachvili Model : Building on the geometric packing concepts, Jacob Israelachvili, along with Mitchell and Ninham, developed a comprehensive theory that links thermodynamics, interaction free energies, and molecular geometry. researchgate.net This model explicitly incorporates the geometric constraints of packing surfactant molecules into different aggregate shapes, providing a more rigorous basis for the packing parameter. researchgate.net It accounts for the forces between surfactant molecules, including hydrophobic attraction, steric repulsion of the chains, and electrostatic interactions between head groups, to predict micellar properties.
Ruckenstein and Nagarajan Models : Eli Ruckenstein and R. Nagarajan developed a predictive molecular thermodynamic theory that allows for the a priori quantitative prediction of surfactant aggregation behavior based on the molecular structure of the surfactant and the solution conditions. researchgate.netresearchgate.net Their model provides detailed expressions for the various free energy contributions to micellization, including:
The free energy of transferring the hydrophobic tail from water to the micellar core.
The interfacial free energy at the micelle-water interface.
The free energy associated with the steric repulsion of head groups.
The electrostatic repulsive interactions between ionic head groups. researchgate.net
This comprehensive approach allows for the calculation of key properties such as the CMC, average micelle size, and the size and shape distribution of aggregates. researchgate.netresearchgate.net The model can predict transitions between spherical and cylindrical micelles and has been applied to nonionic, zwitterionic, and ionic surfactants. researchgate.net
Machine Learning Approaches in Surfactant Science
In recent years, machine learning (ML) has emerged as a powerful tool in materials and chemical sciences, including the study of surfactants. nih.gov ML models can uncover complex, non-linear relationships between the molecular structure of surfactants and their macroscopic properties, which are often difficult to capture with traditional theoretical models alone. itb.ac.id By training algorithms on existing experimental or simulation data, ML can provide rapid predictions of surfactant behavior, accelerating the design and screening of new molecules for specific applications.
Application of Machine Learning to Predict Interfacial Properties (e.g., IFT)
One of the most significant applications of machine learning in surfactant science is the prediction of interfacial tension (IFT). irejournals.com IFT is a critical parameter in numerous applications, such as enhanced oil recovery (EOR), where low IFT is essential for mobilizing trapped oil. Laboratory measurement of IFT can be time-consuming and expensive, making predictive modeling highly valuable. nih.gov
ML models, such as Gradient Boosting Decision Trees (GBDT), Random Forests, and Artificial Neural Networks, are trained on datasets containing surfactant properties and corresponding experimentally measured IFT values. itb.ac.id The input features, or molecular descriptors, used to train these models can include a range of parameters. nih.govirejournals.com
Table of Potential Input Variables for IFT Prediction Models
| Category | Input Variable (Descriptor) | Description |
|---|---|---|
| Surfactant Properties | Surfactant Concentration | The amount of surfactant in the solution. nih.gov |
| Hydrophilic-Lipophilic Balance (HLB) | A measure of the degree to which the surfactant is hydrophilic or lipophilic. nih.gov | |
| Molecular Weight | The mass of the surfactant molecule. nih.gov | |
| 2D and 3D Molecular Descriptors | Computationally derived features describing the molecule's topology, geometry, and electronic properties. nih.gov | |
| System Conditions | Temperature | The temperature of the system. nih.gov |
| Pressure | The pressure of the system. | |
| Salinity / Ion Concentration | The concentration of salts in the aqueous phase. itb.ac.id | |
| Oil Phase Properties | Normal Alkane Molecular Weight | The size of the oil molecules for oil-water systems. nih.gov |
This interactive table lists common input variables used to train machine learning models for predicting interfacial tension in surfactant systems.
Studies have shown that ML models can accurately predict IFT values. For instance, tree-based algorithms like Gradient Boosted Regression Trees (GBRT) have demonstrated high accuracy, with reported R-squared values exceeding 0.99 in some cases. nih.gov Sensitivity analyses performed on these models have indicated that parameters like surfactant concentration and HLB often have the most significant impact on IFT. nih.gov These predictive tools can significantly reduce the need for extensive laboratory experiments by enabling efficient screening of surfactant candidates for optimal performance in lowering IFT.
Development of Transferable Coarse-Grained Models for Polyelectrolyte-Surfactant Systems
While all-atom molecular dynamics simulations provide high-fidelity information, they are computationally expensive and limited to small system sizes and short timescales. To study larger-scale phenomena, such as the interaction of surfactants with polymers over longer times, researchers employ coarse-grained (CG) modeling. researchgate.net In CG models, groups of atoms are represented as single "beads," reducing the number of particles in the simulation and allowing for the exploration of longer length and time scales. researchgate.netnih.gov
Developing transferable CG models is particularly important for studying complex systems like mixtures of polyelectrolytes and surfactants. Polyelectrolytes are polymers with charged repeating units, and their interaction with oppositely charged surfactants like sodium octadecane-1-sulfonate leads to the formation of polyelectrolyte-surfactant complexes (PSCs). These complexes are crucial in applications ranging from foam stabilization to drug delivery. acs.org
Recent work has focused on creating chemically realistic and transferable CG models for polyelectrolytes such as polystyrene sulfonate (PSS), which shares the sulfonate functional group with sodium octadecane-1-sulfonate. researchgate.netnih.gov These models are parameterized to reproduce key structural and thermodynamic properties from more detailed atomistic simulations or experimental data. researchgate.net By developing robust models for specific chemical groups (like sulfonate), these force fields can be transferred to simulate other molecules containing those groups, such as long-chain alkyl sulfonates. nih.gov
Q & A
Q. What experimental methodologies are recommended for synthesizing sodium octadecane-1-sulfonate with high purity?
Answer: The synthesis typically involves sulfonation of 1-octadecene followed by neutralization with sodium hydroxide. Key parameters include:
- Reaction temperature : Maintain 80–100°C to ensure complete sulfonation while avoiding side reactions (e.g., oxidation) .
- Purification : Use recrystallization in ethanol-water mixtures (3:1 v/v) to remove unreacted starting materials. Purity ≥99% can be verified via ion-pair HPLC with UV detection at 210 nm, referencing pharmacopeial standards for analogous sulfonates (e.g., sodium 1-decanesulfonate) .
- Yield optimization : Adjust molar ratios of sulfonating agent (e.g., chlorosulfonic acid) to alkene (1.2:1) to minimize byproducts .
Q. How can researchers characterize the critical micelle concentration (CMC) of sodium octadecane-1-sulfonate in aqueous systems?
Answer:
- Surface tension measurements : Use a tensiometer (e.g., Du Noüy ring method) to plot surface tension vs. log concentration. The CMC corresponds to the inflection point .
- Conductivity titration : Monitor specific conductivity changes; CMC is identified by a sharp decrease in slope. Validate with literature values for homologous compounds (e.g., CMC of sodium dodecane-1-sulfonate: 8.2 mM at 25°C) .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data (e.g., NMR, FTIR) when analyzing sodium octadecane-1-sulfonate derivatives?
Answer:
- Cross-validation : Compare NMR (¹H, ¹³C) and FTIR spectra with computational models (e.g., density functional theory (DFT) simulations for vibrational modes). For example, discrepancies in sulfonate group stretching (FTIR: 1180–1200 cm⁻¹) may indicate incomplete neutralization .
- Controlled experiments : Repeat synthesis under inert atmospheres (N₂/Ar) to rule out oxidation artifacts. Purity standards should align with USP guidelines for sulfonate reagents .
Q. What experimental designs are suitable for studying the environmental fate of sodium octadecane-1-sulfonate in aquatic systems?
Answer:
- Biodegradation assays : Use OECD 301F (manometric respirometry) to measure microbial degradation rates. Include controls with sodium dodecane-1-sulfonate (reference half-life: 15–30 days under aerobic conditions) .
- Adsorption studies : Perform batch experiments with model sediments (e.g., kaolinite or humic acid-coated silica) to determine partition coefficients (Kd). Correlate with octanol-water partition coefficients (log Kow) predicted via EPI Suite .
Methodological Challenges and Solutions
Q. How can researchers mitigate interference from counterions (e.g., Na⁺) in ion-pair chromatography when quantifying sodium octadecane-1-sulfonate?
Answer:
- Mobile phase optimization : Use tetrabutylammonium bromide (5 mM) as a competing ion-pairing agent to reduce Na⁺ interference. Column: C18 (5 µm, 150 mm × 4.6 mm) with isocratic elution (acetonitrile:buffer = 60:40) .
- Validation : Spike recovery tests (90–110%) and limit of detection (LOD: 0.1 µg/mL) should adhere to ICH Q2(R1) guidelines .
Q. What strategies address discrepancies in toxicity data for sodium octadecane-1-sulfonate across in vitro and in vivo models?
Answer:
- Dose normalization : Express toxicity thresholds (e.g., LC50) relative to surfactant chain length. For example, compare with sodium dodecane-1-sulfonate (Daphnia magna LC50: 2.5 mg/L) to contextualize results .
- Mechanistic studies : Use transcriptomic profiling (RNA-seq) to identify pathways affected by sulfonate exposure (e.g., oxidative stress response in zebrafish embryos) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
